N-benzoyl-2-methylalanine
Description
Properties
IUPAC Name |
2-benzamido-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMLHJXUICVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292729 | |
| Record name | N-benzoyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-51-8 | |
| Record name | N-Benzoyl-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 85157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57224-51-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzoyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(phenylformamido)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
N-benzoyl-2-methylalanine chemical properties and structure
An In-depth Technical Guide to N-benzoyl-2-methylalanine
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound, also known by its IUPAC name 2-benzamido-2-methylpropanoic acid, is a derivative of the amino acid alanine. It is characterized by a benzoyl group attached to the nitrogen atom and two methyl groups at the alpha-carbon.
Structural Information
-
2D Structure:
Caption: 2D Chemical Structure of this compound.
Tabulated Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-benzamido-2-methylpropanoic acid | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Monoisotopic Mass | 207.08954 Da | |
| CAS Number | 57224-51-8 | |
| Appearance | White crystal or crystalline powder | |
| Melting Point | ~175-180 °C | |
| Solubility | Soluble in ethanol, methanol, dichloromethane; Insoluble in water | |
| SMILES | CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| InChI | InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| InChIKey | AXAMLHJXUICVAY-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes a general method for the N-benzoylation of an amino acid, adapted for 2-methylalanine.
-
Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2N sodium hydroxide (NaOH) solution in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) and an equivalent volume of 2N NaOH solution to the reaction mixture in small, alternating portions with vigorous stirring. Ensure the mixture remains alkaline (pH > 8).
-
Reaction: After the addition is complete, remove the flask from the ice bath and stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Acidification: Cool the solution in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This compound will precipitate out as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans. Process the data using standard software for Fourier transformation, phase correction, and baseline correction.
-
Expected ¹H NMR Signals (Predicted):
-
~7.8-8.0 ppm: Multiplet, 2H (Aromatic protons ortho to the carbonyl group).
-
~7.4-7.6 ppm: Multiplet, 3H (Aromatic protons meta and para to the carbonyl group).
-
~8.5 ppm: Singlet, 1H (Amide N-H).
-
~12.0 ppm: Broad singlet, 1H (Carboxylic acid O-H).
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~1.6 ppm: Singlet, 6H (Two equivalent methyl protons).
-
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a greater number of scans are typically required compared to ¹H NMR.
-
Expected ¹³C NMR Signals (Predicted):
-
~177 ppm: Carboxylic acid carbonyl carbon.
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~167 ppm: Amide carbonyl carbon.
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~134 ppm: Aromatic quaternary carbon.
-
~131 ppm: Aromatic C-H (para).
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~128 ppm: Aromatic C-H (ortho).
-
~127 ppm: Aromatic C-H (meta).
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~57 ppm: Quaternary alpha-carbon.
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~24 ppm: Methyl carbons.
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-
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected IR Absorption Bands:
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3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.
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~3300 cm⁻¹: N-H stretch from the amide.
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~3060 cm⁻¹: Aromatic C-H stretch.
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~2980 cm⁻¹: Aliphatic C-H stretch.
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~1710 cm⁻¹: C=O stretch from the carboxylic acid.
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~1640 cm⁻¹: C=O stretch from the amide (Amide I band).
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~1580 cm⁻¹: N-H bend and C-N stretch (Amide II band).
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~1450, 1600 cm⁻¹: C=C stretches from the aromatic ring.
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-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Mass Spectrum Fragments:
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Positive Ion Mode [M+H]⁺: m/z 208.
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Negative Ion Mode [M-H]⁻: m/z 206.
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Key Fragment Ions: A prominent peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ is expected. Another fragment could result from the loss of the carboxyl group (45 Da).
-
-
Workflow Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic characterization of the product.
Biological Activity and Applications
This compound serves as an important intermediate in organic synthesis for creating novel, biologically active compounds and is utilized in drug discovery research. While specific signaling pathways for this exact molecule are not extensively documented, the broader class of N-benzoyl amino acid derivatives has demonstrated notable biological potential.
Studies have shown that various N-benzoyl amino esters and acids exhibit significant antifungal activity against pathogens like Aspergillus fumigatus and Fusarium temperatum. Furthermore, metal complexes of related N-acyl amino acid derivatives have been investigated for their antimicrobial properties against various bacteria. These findings suggest that this compound is a valuable scaffold for developing new therapeutic agents.
N-benzoyl-2-methylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzoyl-2-methylalanine, a compound of interest in chemical synthesis and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory professionals.
Compound Identification and Properties
This compound is a derivative of the amino acid alanine. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 57224-51-8 | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |
| Molecular Formula | C₁₁H₁₃NO₃ | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |
| Molecular Weight | 207.23 g/mol | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |
| Appearance | White crystal or crystalline powder | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |
| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane); Insoluble in water. | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |
| Melting Point | Approximately 175-180 °C | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |
Synthesis
General Experimental Protocol for N-Benzoylation of Amino Acids
The following is a generalized procedure for the N-benzoylation of amino acids, which can serve as a starting point for the synthesis of this compound. This protocol is based on the Schotten-Baumann reaction conditions.
Materials:
-
2-methylalanine
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Benzoyl chloride
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Sodium hydroxide (Caustic Soda)
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Diethyl ether or other suitable organic solvent
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Hydrochloric acid (for acidification)
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Standard laboratory glassware and equipment (e.g., round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve 2-methylalanine in an aqueous solution of sodium hydroxide in a round-bottom flask, typically cooled in an ice bath.
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Slowly add benzoyl chloride to the stirred solution from a dropping funnel. The reaction is exothermic and the temperature should be maintained at a low level.
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Continue stirring vigorously to ensure thorough mixing. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is typically acidified with hydrochloric acid to precipitate the this compound product.
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The solid product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.
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Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Applications and Research Interest
This compound is recognized for its utility in the fields of chemical synthesis and drug research.[1]
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Chemical Synthesis: It serves as an important reagent or building block for the synthesis of more complex, biologically active compounds.[1]
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Drug Research: The compound is utilized in drug design and pharmacokinetic studies.[1] The benzoyl group can modify the properties of the parent amino acid, potentially influencing its biological activity, stability, and membrane permeability.
While specific biological activities and signaling pathway involvements for this compound are not detailed in the currently available literature, the broader class of N-acyl amino acids has garnered significant research interest for their diverse biological roles.
Safety Information
Limited specific toxicity and safety data for this compound is available.[1] Therefore, standard laboratory safety precautions should be strictly followed when handling this compound.
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Work in a well-ventilated area, preferably a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Avoid direct contact with skin and eyes.[1]
-
In case of accidental inhalation or contact, seek immediate medical attention and have the Safety Data Sheet (SDS) available.[1]
Logical Relationship of Safety Precautions:
Caption: Key safety considerations for handling this compound.
Conclusion
This compound is a chemical compound with established utility in synthetic chemistry and as a potential scaffold in drug discovery. While detailed biological studies on this specific molecule are limited in the public domain, the general procedures for its synthesis are based on well-known reactions. Researchers working with this compound should adhere to rigorous safety protocols due to the limited availability of specific toxicity data. Further investigation into the biological activity of this compound may reveal novel therapeutic applications.
References
An In-depth Technical Guide on the Solubility and Stability of N-benzoyl-2-methylalanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-benzoyl-2-methylalanine, a critical derivative of the amino acid alanine. Understanding these physicochemical properties is paramount for its application in organic synthesis, pharmaceutical development, and materials science. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination, enabling researchers to generate precise and reliable data.
Introduction to this compound
This compound is a derivative of the amino acid alanine, where the amino group is protected by a benzoyl group. This modification significantly alters its physicochemical properties, including its solubility in organic solvents and its overall stability. It is known to be soluble in most organic solvents, such as ethanol, methanol, and dichloromethane, while being insoluble in water. The melting point of this compound is approximately 175-180 °C. Due to the high stability of the amide bond, which is attributed to resonance, N-acylated amino acids are generally stable compounds. However, studies on related N-acyl amino acid amides suggest a potential for hydrolytic instability under acidic conditions.
Solubility Profile
A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification strategies like recrystallization, and formulation development.
Qualitative Solubility
General qualitative assessments indicate that this compound is soluble in a range of common organic solvents. This is a common characteristic for N-acylated amino acids, which often exhibit improved solubility in organic media compared to their parent amino acids.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| 40 | Data to be determined | Data to be determined | Shake-Flask Method |
Stability Profile
The chemical stability of this compound is a critical parameter, particularly for applications in drug development where degradation can impact efficacy and safety. The inherent stability of the amide bond suggests good stability under neutral conditions. However, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Factors Influencing Stability
Several factors can influence the stability of this compound, including:
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the amide bond.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Photodegradation can occur, especially for aromatic compounds.
-
Oxidizing Agents: The presence of oxidizing agents may lead to degradation.
-
Solvent: The nature of the organic solvent can influence degradation kinetics.
Stability Data
Quantitative stability data, such as degradation rates and the identity of degradation products under various stress conditions, are not extensively documented for this compound. The following table provides a template for organizing data from forced degradation studies.
Table 2: Stability of this compound under Stress Conditions.
| Stress Condition | Solvent | Duration | Temperature (°C) | % Degradation | Major Degradation Products | Analytical Method |
| Acidic (e.g., 0.1 N HCl) | Methanol | 24h, 48h, 72h | 60 | Data to be determined | Data to be determined | HPLC-UV/MS |
| Basic (e.g., 0.1 N NaOH) | Methanol | 24h, 48h, 72h | 60 | Data to be determined | Data to be determined | HPLC-UV/MS |
| Oxidative (e.g., 3% H₂O₂) | Methanol | 24h, 48h, 72h | RT | Data to be determined | Data to be determined | HPLC-UV/MS |
| Thermal | Solid State | 1 week, 2 weeks | 80 | Data to be determined | Data to be determined | HPLC-UV/MS |
| Photolytic (ICH Q1B) | Methanol | As per ICH Q1B | RT | Data to be determined | Data to be determined | HPLC-UV/MS |
Experimental Protocols
To facilitate the generation of the critical data outlined above, this section provides detailed methodologies for key experiments.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
Quantification:
-
HPLC Method: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Gravimetric Method: Accurately weigh a portion of the clear, filtered solution into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation). Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved this compound.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.
Materials:
-
This compound
-
Selected organic solvents
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
Procedure:
-
Preparation of Stock Solutions: Prepare solutions of this compound in the chosen organic solvents at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate amount of acid (e.g., to achieve a final concentration of 0.1 N HCl) to the stock solution.
-
Basic Hydrolysis: Add an appropriate amount of base (e.g., to achieve a final concentration of 0.1 N NaOH) to the stock solution.
-
Oxidative Degradation: Add an appropriate amount of an oxidizing agent (e.g., to achieve a final concentration of 3% H₂O₂) to the stock solution.
-
Thermal Degradation: Expose both the solid compound and solutions to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the solution to light as specified in the ICH Q1B guideline.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample (unstressed) should be kept under normal storage conditions.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic stress samples), and analyze using the validated stability-indicating HPLC method.
-
Data Analysis: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).
Visualizations
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Caption: Logical relationships between factors influencing solubility and stability and their impact on applications.
Conclusion
This technical guide provides a foundational framework for researchers and professionals working with this compound. While specific quantitative data on its solubility and stability are currently limited in the public domain, the detailed experimental protocols provided herein will empower researchers to generate the necessary data for their specific needs. A thorough understanding and experimental determination of these properties are essential for the successful application of this compound in synthesis, purification, and formulation development.
Potential Biological Activities of N-benzoyl-2-methylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzoyl-2-methylalanine derivatives represent a class of compounds with significant potential in medicinal chemistry. While specific research on the 2-methylalanine scaffold is nascent, the broader family of N-benzoyl amino acid derivatives has demonstrated a wide spectrum of biological activities. This technical guide consolidates available data on related compounds, providing a predictive framework for the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives. Detailed experimental protocols for evaluating these activities are provided to facilitate further research and drug discovery efforts in this area.
Introduction
The N-benzoyl amino acid motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. The incorporation of a 2-methylalanine residue introduces a gem-dimethyl group on the α-carbon, which can confer unique conformational constraints and metabolic stability. These structural features make this compound derivatives compelling candidates for the development of novel therapeutic agents. This guide explores the potential biological activities of these derivatives by examining the established activities of structurally similar compounds.
Potential Biological Activities
While direct experimental data for this compound derivatives is limited in publicly available literature, the activities of analogous N-benzoyl amino acid derivatives provide strong indications of their potential therapeutic applications.
Antimicrobial and Antifungal Activity
N-benzoyl amino acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.
Table 1: Antimicrobial and Antifungal Activity of Selected N-benzoyl Amino Acid Derivatives
| Compound Class | Derivative Example | Test Organism | Activity Metric | Value | Reference |
| N-benzoyl Amino Esters | N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | Aspergillus fumigatus | % Inhibition | 78.2% | [1] |
| N-benzoyl Amino Esters | N-(4-methoxybenzoyl)-L-tryptophan methyl ester | Fusarium temperatum | % Inhibition | 78.5% | [1] |
| Amino Acid-(N'-Benzoyl) Hydrazides | (Cd:L),(1:1) of N-Boc-L-phenylalanine-(N'-benzoyl) hydrazide | Staphylococcus aureus | MIC | Comparable to Ampicillin | [2] |
| Amino Acid-(N'-Benzoyl) Hydrazides | N-Boc-L-leucine-(N'-benzoyl) hydrazide | Escherichia coli | MIC | Not specified | [2] |
Note: Data for this compound derivatives are not available in the cited literature. The table presents data for structurally related compounds to indicate potential activity.
Anticancer Activity
The N-benzoyl moiety is present in numerous compounds investigated for their anticancer properties. These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Table 2: Anticancer Activity of Selected N-benzoyl and Related Derivatives
| Compound Class | Derivative Example | Cell Line | Activity Metric | Value | Reference |
| Benzoxazole clubbed 2-pyrrolidinones | 4-SO2NH2 phenyl derivative | hMAGL | IC50 | 7.6 nM | [3] |
| Benzoxazole clubbed 2-pyrrolidinones | 4-NO2 derivative | hMAGL | IC50 | 8.4 nM | [3] |
| 2-Aroyl Benzofuran-Based Hydroxamic Acids | Compound 6a | A549, HT-29, MCF-7 | IC50 | Single-digit nM | [4] |
| 2-Aroyl Benzofuran-Based Hydroxamic Acids | Compound 11c | A549, HT-29, MCF-7 | IC50 | Double-digit nM | [4] |
Note: Data for this compound derivatives are not available in the cited literature. The table presents data for structurally related compounds to indicate potential activity.
Anti-inflammatory Activity
N-benzoyl amino acid derivatives have been explored for their potential to modulate inflammatory pathways. The proposed mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
Table 3: Anti-inflammatory Activity of Selected N-benzoyl Amino Acid Derivatives
| Compound Class | Derivative Example | Assay | Activity Metric | Result | Reference |
| N-(2-benzoylphenyl)alanine derivatives | - | Evans blue-carrageenan induced pleural effusion | Potency | Two compounds were 1/10th as potent as indomethacin | [5] |
| Benzothiazole derivatives | Compound 17c | Carrageenan-induced rat paw edema | % Inhibition | 72% (1h), 76% (2h), 80% (3h) | [6] |
| Benzothiazole derivatives | Compound 17i | Carrageenan-induced rat paw edema | % Inhibition | 64% (1h), 73% (2h), 78% (3h) | [6] |
Note: Data for this compound derivatives are not available in the cited literature. The table presents data for structurally related compounds to indicate potential activity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7]
Materials:
-
Test this compound derivative
-
Standard bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Aseptically transfer colonies of the test microorganism into a sterile broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using sterile broth.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Test this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14][15][16]
Materials:
-
Wistar or Sprague-Dawley rats
-
Test this compound derivative
-
Carrageenan solution (1% in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives have not been elucidated, based on the activities of related compounds, several potential targets can be hypothesized.
For instance, in the context of cancer, N-benzoyl derivatives could potentially interfere with microtubule dynamics, similar to other tubulin-targeting agents. This would lead to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Hypothetical anticancer signaling pathway.
Conclusion
This compound derivatives are a promising class of compounds for further investigation in drug discovery. Based on the biological activities of structurally related N-benzoyl amino acid derivatives, they hold potential as antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research is warranted to synthesize and screen a library of this compound derivatives to elucidate their specific structure-activity relationships and mechanisms of action.
References
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
An In-depth Technical Guide on the Discovery and History of N-Benzoyl-alpha-Methylamino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-benzoyl-alpha-methylamino acids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Introduction
N-benzoyl-alpha-methylamino acids are a unique class of unnatural amino acids characterized by the presence of a benzoyl group attached to the nitrogen atom and a methyl group at the alpha-carbon. The introduction of the alpha-methyl group imparts conformational rigidity to the amino acid backbone, which can significantly influence the biological activity of peptides and small molecules incorporating these moieties. This modification can enhance resistance to enzymatic degradation, improve metabolic stability, and modulate binding affinity to biological targets.
Historically, the study of N-acylated amino acids dates back to the early 20th century, with significant contributions from chemists like Max Bergmann. His work on peptide synthesis, such as the Bergmann Azlactone Peptide Synthesis developed in 1926, laid the groundwork for the chemical manipulation of amino acids. While the primary focus of early research was on N-acylation for peptide bond formation and as a protecting group strategy, the specific exploration of alpha-methylated analogs came later as chemists sought to create more stable and conformationally constrained peptide structures.
Synthesis of N-Benzoyl-alpha-Methylamino Acids
The synthesis of N-benzoyl-alpha-methylamino acids typically involves two key steps: the synthesis of the alpha-methylamino acid and the subsequent N-benzoylation.
Synthesis of alpha-Methylamino Acids
Historically, the synthesis of alpha-methylated amino acids has been a chemical challenge. Modern approaches often start with an optically active α-amino acid and replace the α-hydrogen while aiming to retain the original enantiomeric configuration.
N-Benzoylation
The most common method for the N-benzoylation of amino acids is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base. This method is widely applicable and has been used for the preparation of various N-benzoyl amino acid derivatives.
Experimental Protocol: Schotten-Baumann N-Benzoylation of alpha-Methylamino Acids
This protocol is a generalized procedure based on established methods for the N-benzoylation of amino acids.
-
Materials:
-
alpha-Methylamino acid
-
Benzoyl chloride
-
Sodium bicarbonate or Sodium hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (for acidification)
-
Deionized water
-
-
Procedure:
-
Dissolve the alpha-methylamino acid in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzoyl chloride and benzoic acid.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the N-benzoyl-alpha-methylamino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-benzoyl-alpha-methylamino acid.
-
Quantitative Data
The following table summarizes representative quantitative data for a selection of N-benzoyl amino acids. Data for alpha-methylated analogs is sparse in early literature, and the provided data serves as a comparative baseline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| N-Benzoyl-L-alanine | C10H11NO3 | 193.20 | 151-154 | - | PubChem |
| N-Benzoyl-DL-phenylalanine | C16H15NO3 | 269.29 | 186-188 | - | PubChem |
| N-Benzoyl-L-leucine | C13H17NO3 | 235.28 | 102-103 | - | ChemicalBook |
| N-Benzoyl-p-chloro-DL-phenylalanine | C16H14ClNO3 | 303.74 | - | - | J Pharm Sci (1979) |
| N-Benzoyl-m-fluoro-DL-phenylalanine | C16H14FNO3 | 287.29 | - | - | J Pharm Sci (1979) |
Biological Activities and Signaling Pathways
N-benzoyl-alpha-methylamino acids and their non-methylated counterparts have been investigated for a range of biological activities, primarily as inhibitors of specific protein-protein interactions and enzymatic processes.
Inhibition of LFA-1/ICAM-1 Interaction
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is crucial for leukocyte adhesion and migration, playing a key role in inflammatory responses. N-benzoyl amino acid derivatives have been identified as inhibitors of this interaction. The alpha-methyl group in N-benzoyl-alpha-methylamino acids can enforce a specific conformation that may enhance binding to the allosteric site of LFA-1, thereby preventing its activation and subsequent binding to ICAM-1.
N-Substituted Alpha-Methylated Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-substituted and alpha-methylated amino acids into peptide-based drug candidates represents a cornerstone of modern medicinal chemistry. These modifications offer a powerful toolkit to overcome the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low membrane permeability. This technical guide provides an in-depth review of the synthesis, properties, and applications of these crucial building blocks, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform and guide the development of next-generation peptide therapeutics.
Enhancing Proteolytic Stability
A primary challenge in the development of peptide drugs is their rapid degradation by proteases in the body. N-methylation and alpha-methylation provide steric hindrance that shields the peptide backbone from enzymatic cleavage, significantly extending their in vivo half-life.
N-methylation, the substitution of the amide proton with a methyl group, has been shown to dramatically increase resistance to enzymatic degradation.[1] This modification disrupts the hydrogen-bonding patterns recognized by proteases, thereby inhibiting cleavage.[1] The protective effect can even extend over a four-residue window from a single N-methylation site.[1] Similarly, alpha-methylation, the replacement of the alpha-hydrogen with a methyl group, introduces steric bulk that restricts the conformational flexibility of the peptide backbone, further enhancing proteolytic resistance.[2]
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [1] |
| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [1] | |
| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [1] | |
| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [1] | |
| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [1] |
Modulating Receptor Binding Affinity
The conformational constraints imposed by N- and alpha-methylation can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, this effect is highly dependent on the position of the modification and its role in the peptide-receptor interaction.
A systematic N-methyl scan of somatostatin octapeptide agonists, for instance, revealed that methylation at specific residues can either abolish or significantly enhance binding affinity for different somatostatin receptor subtypes (sst1-sst5).[3][4] For example, N-methylation of the D-Trp residue in one analog resulted in exceptionally high affinity and selectivity for the sst5 receptor.[3] Conversely, methylation of other residues, such as Phe, Thr, and Cys, largely destroyed affinity for all receptor subtypes.[3]
| Peptide Analogue | Position of N-Methylation | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Reference |
| Parent Peptide | - | 1.5 | 0.3 | 2.0 | 25 | 1.4 | [3] |
| N-Me-D-Phe | 5 | 1.8 | 0.5 | 2.5 | 30 | 1.2 | [3] |
| N-Me-Cys | 6 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |
| N-Me-Phe | 7 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |
| N-Me-D-Trp | 8 | 150 | 1.2 | 80 | 200 | 0.05 | [3] |
| N-Me-Lys | 9 | 2.5 | 0.4 | 3.0 | 40 | 1.8 | [3] |
| N-Me-Thr | 10 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |
| N-Me-Cys | 11 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |
Synthesis of N-Substituted Alpha-Methylated Amino Acids
The synthesis of these modified amino acids can be challenging, but several methods have been developed. The overall yield can vary significantly depending on the specific amino acid and the synthetic route employed.
| Amino Acid | Synthetic Method | Overall Yield | Reference |
| (S)-alpha-Methylproline | Self-regeneration of a stereogenic center | 85-90% | [5] |
| (R)-alpha-Methylproline | Self-regeneration of a stereogenic center | 55% | [5] |
| N-Formyl alpha-methyl-L-proline methyl ester | Methylation of 2-trichloromethyloxazolidinone | 58% (methylation step) | [2] |
| 2-amino-3-methylbutyronitrile (D-Valine precursor) | Cyaniding isobutylaldehyde | 87.4% | [6] |
| L-N-Boc-N-methyl-β-hydroxyvaline | Multi-step from D-serine methyl ester | 43% | [7] |
Experimental Protocols
On-Resin N-Methylation of Peptides
A common and efficient method for the site-selective N-methylation of peptides directly on the solid support is a three-step procedure adapted from the Fukuyama-Mitsunobu reaction.
Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
N,N-Dimethylformamide (DMF)
-
Methyl p-toluenesulfonate or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP)
-
2-Mercaptoethanol
Procedure:
-
Sulfonylation: The N-terminal Fmoc group of the resin-bound peptide is removed. The free amine is then reacted with o-NBS-Cl and a hindered base like collidine in DMF to form the o-nitrobenzenesulfonamide.
-
Methylation: The sulfonated peptide is then methylated using a methylating agent such as methyl p-toluenesulfonate or methyl iodide with a base like DBU in a solvent mixture, for example, DMF/NMP.
-
Desulfonylation: The o-NBS protecting group is removed by treatment with 2-mercaptoethanol and DBU in NMP, revealing the N-methylated amine, which is ready for the next coupling step.
In Vitro Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases.
Materials:
-
Purified non-methylated and N-methylated peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Incubation: The peptide is incubated with the protease in the assay buffer at a specific temperature (e.g., 37°C).
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.
-
Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.
-
Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity of peptides for a G-protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the GPCR
-
Unlabeled competitor peptides (non-methylated and N-methylated)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide in the binding buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The incorporation of N-substituted alpha-methylated amino acids can significantly impact how a peptide interacts with its target receptor and modulates downstream signaling pathways. For example, N-methylated somatostatin analogs are used clinically to treat neuroendocrine tumors by binding to somatostatin receptors (SSTRs) and initiating signaling cascades that inhibit cell proliferation and hormone secretion.[8]
The following diagram illustrates a general workflow for the synthesis and characterization of N-methylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 3. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of N-benzoyl-2-methylalanine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-benzoyl-2-methylalanine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids.
Introduction
This compound, also known as N-benzoyl-α-aminoisobutyric acid, is a non-proteinogenic amino acid derivative. The incorporation of the α,α-disubstituted amino acid moiety can impart unique conformational constraints on peptides and other bioactive molecules, often leading to enhanced metabolic stability and improved pharmacological properties. This protocol details a reliable laboratory-scale synthesis from readily available starting materials.
Reaction Scheme
The synthesis proceeds via the N-benzoylation of 2-methylalanine (α-aminoisobutyric acid) using benzoyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.[1][2][3][4][5][6] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide product.[5]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on the general principles of the Schotten-Baumann reaction adapted for the synthesis of N-benzoyl amino acids.[1][2]
Materials:
-
2-Methylalanine (α-aminoisobutyric acid)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)
-
Magnetic stirrer
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Dissolution of Amino Acid: In a 250 mL beaker, dissolve 10.3 g (0.1 mol) of 2-methylalanine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Benzoyl Chloride: While maintaining the low temperature and vigorous stirring, slowly add 14.1 g (12.0 mL, 0.1 mol) of benzoyl chloride dropwise to the amino acid solution.
-
Maintaining pH: Concurrently, add a 4 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11. The addition of both benzoyl chloride and sodium hydroxide should take approximately 30-45 minutes.
-
Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Acidification: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Slowly add concentrated hydrochloric acid to the vigorously stirred solution until the pH reaches 2. This will precipitate the this compound.
-
Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any inorganic salts.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Appearance | White crystalline powder | [7] |
| Molecular Formula | C₁₁H₁₃NO₃ | [3] |
| Molecular Weight | 207.23 g/mol | |
| Melting Point | 175-180 °C | [7] |
| Solubility | Soluble in ethanol, methanol, dichloromethane; insoluble in water. | [7] |
Spectroscopic Data (Predicted/Typical):
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.8-8.0 (d, 2H, ortho-protons of benzoyl group), ~7.4-7.6 (m, 3H, meta- and para-protons of benzoyl group), ~1.6 (s, 6H, two methyl groups), ~8.5 (s, 1H, NH), ~12.0 (br s, 1H, COOH). |
| ¹³C NMR | δ (ppm): ~177 (COOH), ~167 (C=O, amide), ~134 (ipso-C of benzoyl group), ~132 (para-C of benzoyl group), ~128 (ortho-C of benzoyl group), ~127 (meta-C of benzoyl group), ~57 (quaternary C), ~24 (CH₃). |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1630 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1530 (aromatic C=C stretch). |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Benzoyl chloride is corrosive and a lachrymator. Handle with care.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
This protocol provides a straightforward and reproducible method for the laboratory synthesis of this compound. The Schotten-Baumann reaction conditions are well-established and offer a reliable route to this important building block for pharmaceutical and chemical research. Proper adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. testbook.com [testbook.com]
- 3. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]
- 9. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Yield Synthesis of N-benzoyl-2-methylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of N-benzoyl-2-methylalanine, a compound of interest in organic synthesis and drug discovery. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Introduction
This compound, also known as 2-benzamido-2-methylpropanoic acid, is a derivative of the non-proteinogenic amino acid 2-methylalanine (α-aminoisobutyric acid). The introduction of a benzoyl group to the nitrogen atom can significantly alter the physicochemical and biological properties of the parent amino acid, making it a valuable building block in medicinal chemistry. This document outlines two primary high-yield synthetic methods for its preparation: the robust Schotten-Baumann reaction and a milder method utilizing benzoic anhydride.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthesis methods.
| Method | Reagents | Solvent(s) | Typical Yield | Melting Point (°C) |
| Schotten-Baumann | 2-Methylalanine, Benzoyl Chloride, Sodium Hydroxide | Water, Dioxane | > 80% | 175-180 |
| Benzoic Anhydride | 2-Methylalanine, Benzoic Anhydride, Sodium Bicarbonate | Water, Ethanol | ~70-85% | 175-180 |
| Green Synthesis (PEG-400) | 2-Methylalanine, Benzoyl Chloride, Sodium Bicarbonate | PEG-400, Water | ~80% | 175-180 |
Experimental Protocols
Method 1: Schotten-Baumann Reaction
This classic method is widely used for the N-acylation of amines and offers high yields for the synthesis of this compound.[1][2][3][4][5][6]
Materials:
-
2-Methylalanine (α-aminoisobutyric acid)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.3 g (0.1 mol) of 2-methylalanine in 100 mL of 1 M sodium hydroxide solution. Cool the flask in an ice bath with continuous stirring.
-
Addition of Benzoyl Chloride: Slowly add 14.1 g (12 mL, 0.1 mol) of benzoyl chloride and 50 mL of 1,4-dioxane to the cooled amino acid solution. The benzoyl chloride should be added dropwise from a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the pH of the reaction and maintain it at approximately 8-9 by adding small portions of 2 M NaOH solution as needed.
-
Work-up: After the reaction is complete (indicated by the disappearance of the benzoyl chloride odor), transfer the mixture to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted benzoyl chloride.
-
Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization:
-
Appearance: White crystalline powder.[7]
-
Melting Point: Approximately 175-180 °C.[7]
-
Solubility: Soluble in most organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[7]
Method 2: Synthesis using Benzoic Anhydride
This method provides a good alternative to the Schotten-Baumann reaction, avoiding the use of the more corrosive benzoyl chloride.[8][9]
Materials:
-
2-Methylalanine (α-aminoisobutyric acid)
-
Benzoic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl, 1 M)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 5.15 g (0.05 mol) of 2-methylalanine, 12.4 g (0.055 mol) of benzoic anhydride, and 100 mL of a 5% aqueous sodium bicarbonate solution.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours with continuous stirring.
-
Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A white solid may precipitate. If so, filter the mixture and retain the filtrate.
-
Acidification: Transfer the filtrate to a beaker and slowly acidify with 1 M hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a hot ethanol-water mixture.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C.
Mandatory Visualizations
Caption: Schotten-Baumann reaction pathway for this compound synthesis.
Caption: Experimental workflow for the Schotten-Baumann synthesis.
Notes for Sterically Hindered Amino Acids
2-Methylalanine is a sterically hindered amino acid due to the presence of two methyl groups on the alpha-carbon. This can sometimes lead to lower reaction rates or yields in standard acylation reactions. If the yields obtained from the above protocols are not satisfactory, the following modifications can be considered:
-
Use of Symmetric Anhydrides: The use of pre-formed benzoic anhydride (as in Method 2) or the in-situ formation of a symmetric anhydride of benzoic acid can be more effective for acylating hindered amines.
-
Alternative Coupling Reagents: For particularly challenging syntheses, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine can be employed.
This document provides a comprehensive guide for the high-yield synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
References
- 1. ijirset.com [ijirset.com]
- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR [m.chemicalbook.com]
- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 9. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols for the Use of N-benzoyl-2-methylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-2-methylalanine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis for introducing conformational constraints and enhancing proteolytic stability. The presence of the α-methyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, favoring helical conformations. The N-benzoyl group provides a stable protecting group and can also contribute to the biological activity of the final peptide.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) protocols. The information compiled herein is based on established methods for sterically hindered and N-acylated amino acids.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H13NO3 | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 175-180 °C | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane), insoluble in water. | |
| CAS Number | 57224-51-8 |
Quantitative Data on Peptide Synthesis
The incorporation of sterically hindered amino acids like this compound presents challenges in achieving high coupling efficiencies. The selection of an appropriate coupling reagent is critical. The following table summarizes typical coupling efficiencies and purities observed when using high-efficiency coupling reagents for sterically hindered amino acids, which can be extrapolated for this compound.
| Coupling Reagent | Coupling Efficiency (%) | Crude Peptide Purity (%) | Notes |
| HATU/DIPEA | >95 | 70-85 | Recommended for sterically hindered couplings. Extended coupling times or double coupling may be necessary. |
| HCTU/DIPEA | >95 | 70-85 | Similar to HATU, a highly efficient coupling reagent. |
| PyAOP/DIPEA | >90 | 65-80 | A phosphonium-based reagent, effective for difficult couplings. |
| COMU/DIPEA | >95 | 75-90 | A newer generation uronium salt with high efficiency and lower risk of racemization. |
| DIC/HOBt | 70-90 | 50-70 | A carbodiimide-based method, may require longer reaction times and can be less efficient for highly hindered couplings. |
Note: The data presented is based on studies with structurally similar amino acids (e.g., Aib, N-methylated amino acids) and may vary depending on the specific peptide sequence, resin, and synthesis conditions.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
This compound
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling (repeating the coupling step) may be necessary for optimal results.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test on a subsequent standard amino acid coupling). Note that the secondary amine of a successfully coupled this compound will not give a positive Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (if applicable).
-
Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of the N-benzoyl Group (Solution Phase)
If the N-benzoyl group needs to be removed from the final peptide, the following solution-phase protocol can be adapted. This procedure is harsh and should be considered based on the stability of the peptide.
Materials:
-
N-benzoyl protected peptide
-
Concentrated Hydrochloric Acid (HCl) or Sodium Methoxide in Methanol
-
Appropriate solvent system for the peptide
Procedure (Acidic Hydrolysis):
-
Dissolve the N-benzoyl peptide in a suitable solvent.
-
Add concentrated HCl and reflux the mixture. The reaction time will depend on the stability of the peptide and may require optimization.
-
Monitor the reaction by HPLC or mass spectrometry.
-
Upon completion, neutralize the reaction mixture and purify the deprotected peptide.
Procedure (Basic Hydrolysis):
-
Dissolve the N-benzoyl peptide in a mixture of methanol and DCM.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the deprotection is complete, neutralize the reaction and purify the resulting peptide.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Hypothetical Signaling Pathway Inhibition
Peptides incorporating this compound can be designed as inhibitors of specific protein-protein interactions or as enzyme antagonists due to their constrained conformation. The following diagram illustrates a hypothetical signaling pathway where such a peptide acts as an inhibitor.
Application of N-benzoyl-2-methylalanine in Medicinal Chemistry Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzoyl-2-methylalanine is an α-methylated amino acid derivative that holds potential in medicinal chemistry. The incorporation of a methyl group at the α-carbon can confer unique properties to bioactive molecules, including increased metabolic stability, conformational rigidity, and altered binding affinities to biological targets. While specific research on this compound is limited, the broader class of N-benzoyl-α-alkylamino acids has shown promise in various therapeutic areas, including as antifungal and anticancer agents. These application notes will explore the potential of this compound based on data from closely related analogs and provide detailed protocols for its synthesis and biological evaluation.
Potential Applications in Medicinal Chemistry
This compound and its derivatives are being explored for a range of therapeutic applications, primarily due to the advantageous physicochemical properties conferred by the α-methyl group.
Antifungal Agents
Derivatives of N-benzoyl amino acids have demonstrated notable antifungal activity. The introduction of the benzoyl group and α-methylation can enhance the lipophilicity and steric hindrance of the molecule, potentially leading to better interaction with fungal cell membranes or specific enzymes. Research on related N-benzoyl amino acid esters has shown significant inhibition of fungal growth, suggesting a promising avenue for the development of new antifungal drugs.
Anticancer Agents
The structural motif of N-benzoyl-α-methylated amino acids is of interest in the design of novel anticancer agents. The α-methyl group can increase the metabolic stability of peptide-based drugs by preventing enzymatic degradation. Furthermore, these derivatives can be designed to inhibit specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, related compounds have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are enzymes often dysregulated in cancer.
Enzyme Inhibitors
The conformational constraints imposed by the α-methyl group in this compound can be exploited to design potent and selective enzyme inhibitors. By locking the molecule into a specific conformation, it may bind more effectively to the active site of a target enzyme. This principle has been applied in the development of inhibitors for various enzymes, including proteases and kinases.
Data Presentation
The following tables summarize quantitative data for N-benzoyl amino acid derivatives, which can serve as a reference for the expected activity of this compound analogs.
Table 1: Antifungal Activity of N-Benzoyl Amino Acid Esters
| Compound ID | Amino Acid Moiety | Benzoyl Ring Substituent | % Inhibition vs. A. fumigatus (at 100 µg/mL) | % Inhibition vs. F. temperatum (at 100 µg/mL) |
| 1 | L-Valine | Unsubstituted | 45.3 | 55.1 |
| 5 | D-Valine | Unsubstituted | 68.5 | 70.3 |
| 6 | L-Valine | 4-Methyl | 60.2 | 65.4 |
| 7 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 |
| 10 | L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 |
| 13 | L-Tryptophan | 4-Methyl | 65.7 | 78.5 |
| 19 | L-Isoleucine | Unsubstituted | 40.1 | 50.3 |
Data from a study on N-benzoyl amino esters and their antifungal activity against two filamentous fungi.[1][2]
Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀ Values in µM) of a Related Benzohydrazide
| Cancer Cell Line | N'-Benzoyl-2-methylbenzohydrazide (Hypothetical) | Doxorubicin (Positive Control) |
| A549 (Lung) | 15.2 ± 1.8 | 1.1 ± 0.2 |
| MCF-7 (Breast) | 21.5 ± 2.5 | 0.9 ± 0.1 |
| HeLa (Cervical) | 18.9 ± 2.1 | 1.5 ± 0.3 |
This data is hypothetical and presented for a related compound, N'-Benzoyl-2-methylbenzohydrazide, to illustrate potential anticancer activity.[3]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of N-benzoyl-α-methylated amino acids.
Materials:
-
2-methylalanine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) solution (2N)
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve 2-methylalanine in 2N NaOH solution in a reaction flask, and cool the mixture to 0-5°C in an ice bath.
-
Add benzoyl chloride and an equivalent amount of 2N NaOH solution dropwise and alternately to the cooled amino acid solution with vigorous stirring. Ensure the pH of the reaction mixture remains alkaline.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.
-
Acidify the resulting clear solution to pH 2 with concentrated HCl while cooling in an ice bath.
-
A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal strains.
Materials:
-
This compound derivative
-
Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO.
-
Serial Dilutions: Perform serial twofold dilutions of the compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Mandatory Visualization
Caption: General workflow for the synthesis and antifungal screening of this compound.
Caption: Proposed mechanism of action via inhibition of the fungal chitin biosynthesis pathway.
References
Application Notes and Protocols: N-benzoyl-2-methylalanine as a Versatile Precursor for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-benzoyl-2-methylalanine as a key starting material for the synthesis of various bioactive compounds. This document details its synthesis, physical and chemical properties, and its application in the development of novel therapeutic agents, including antifungal drugs and DNA methylation inhibitors. Detailed experimental protocols and data are provided to facilitate its use in a research and development setting.
Introduction
This compound is a derivative of the amino acid alanine, characterized by a benzoyl group attached to the amino group and a methyl group at the alpha-carbon. This structural modification offers unique steric and electronic properties, making it a valuable precursor in medicinal chemistry. The presence of the gem-dimethyl group can confer increased metabolic stability and conformational rigidity to the resulting bioactive molecules. This document explores its potential in generating compounds with significant biological activities.
Physicochemical Properties
This compound is a white crystalline solid.[1] It is soluble in many organic solvents such as methanol and ethanol but has low solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [2][3] |
| Molecular Weight | 207.23 g/mol | [2][3] |
| Melting Point | 175-180 °C | [1] |
| Appearance | White crystal or crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the benzoylation of 2-methylalanine. A common and effective method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in a basic aqueous solution.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Materials:
-
2-methylalanine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve 2-methylalanine (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude this compound, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
Application in the Synthesis of Bioactive Compounds
This compound serves as a crucial building block for a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.
Antifungal Agents
N-benzoyl amino acid derivatives have demonstrated significant antifungal activity.[4][5] The rationale behind using this compound as a precursor is to potentially enhance the potency and metabolic stability of these antifungal agents. The proposed mechanism of action for some of these compounds involves the inhibition of fungal enzymes like chitinase.[4][5]
Caption: Workflow for developing antifungal agents from this compound.
DNA Methyltransferase (DNMT) Inhibitors
N-benzoyl amino acid analogues have been identified as inhibitors of human DNA Methyl Transferases (DNMTs), which are promising targets for cancer therapy.[6] The introduction of the 2-methyl group in this compound can influence the binding affinity and selectivity of these inhibitors.
Caption: Inhibition of DNA methylation by this compound derivatives.
Experimental Protocols for Bioactive Compound Synthesis
Protocol: Synthesis of this compound Amide Derivatives
This protocol describes a general method for synthesizing amide derivatives of this compound, which can be screened for biological activity.
Materials:
-
This compound
-
A primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent (e.g., HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired amine (1 equivalent) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Quantitative Data Summary
While specific quantitative data for this compound derivatives is not extensively available in the public domain, the following table summarizes representative data for related N-benzoyl amino acid derivatives to provide a comparative baseline.
| Compound Type | Bioactivity | Target Organism/Enzyme | IC₅₀ / MIC | Reference |
| N-benzoyl-valine methyl ester | Antifungal | Fusarium temperatum | 62.5 µg/mL (MIC) | [4][5] |
| N-benzoyl-L-glutamic acid derivative | DNMT Inhibition | DNMT1 | ~20 µM (IC₅₀) | [6] |
Conclusion
This compound is a promising and versatile precursor for the synthesis of a wide range of bioactive compounds. Its unique structural features can be exploited to develop novel therapeutics with enhanced properties. The protocols and data presented in these application notes are intended to serve as a foundation for researchers to explore the full potential of this valuable chemical entity in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring N-benzoyl-2-methylalanine Reactions via HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for monitoring the progress of N-benzoyl-2-methylalanine synthesis reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are designed for researchers, scientists, and professionals in drug development to effectively track the consumption of starting materials and the formation of the desired product, ensuring optimal reaction conditions and yield. The protocols are presented with clarity to facilitate immediate implementation in a laboratory setting.
Introduction
The synthesis of N-acylated amino acids, such as this compound, is a fundamental process in medicinal chemistry and drug discovery. This compound, a derivative of the non-proteinogenic amino acid 2-methylalanine, presents a unique structural motif with potential applications in the development of peptidomimetics and other biologically active compounds.
Accurate and efficient monitoring of the reaction progress is crucial for optimizing reaction parameters, maximizing product yield, and minimizing impurity formation. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful analytical techniques widely employed for this purpose due to their speed, sensitivity, and resolving power. This application note details robust HPLC and TLC methods for the qualitative and semi-quantitative monitoring of the N-benzoylation of 2-methylalanine.
Principles of the Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped liquid solvent). For the analysis of this compound and its precursors, a reversed-phase HPLC method is proposed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds are retained longer on the column, resulting in longer retention times (Rt), while polar compounds elute more quickly. The separation is monitored by a UV detector, as the benzoyl group in the product and benzoic acid (a potential byproduct) are chromophoric.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. It involves spotting the sample onto a plate coated with a stationary phase (e.g., silica gel) and developing the plate in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential adsorption and desorption of the components on the stationary phase as the mobile phase moves up the plate by capillary action. The relative distance traveled by each component is expressed as the Retention Factor (Rf).
Experimental Protocols
Materials and Reagents
-
This compound (Product)
-
2-methylalanine (Starting Material 1)
-
Benzoyl chloride or benzoic anhydride (Starting Material 2)
-
Benzoic acid (Potential byproduct)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (Analytical grade)
-
Hexanes (Analytical grade)
-
Silica gel 60 F254 TLC plates
-
Potassium permanganate stain
-
UV lamp (254 nm)
HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
Gradient Elution:
-
Start with 95% A and 5% B
-
Ramp to 95% B over 15 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions over 1 minute
-
Equilibrate for 2 minutes
Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
TLC Method Protocol
Stationary Phase: Silica gel 60 F254 TLC plate
Mobile Phase (Eluent): 30% Ethyl Acetate in Hexanes with 1% Acetic Acid
Procedure:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Dissolve a small amount of 2-methylalanine and the benzoylating agent in a suitable solvent (e.g., ethyl acetate) for the SM standard.
-
Using a capillary tube, spot the SM standard in the 'SM' lane.
-
Spot the reaction mixture in the 'RM' lane.
-
Spot both the SM standard and the reaction mixture on top of each other in the 'C' lane.
-
Place the TLC plate in a developing chamber saturated with the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm and circle the visible spots.
-
Further visualize the plate using a potassium permanganate stain to detect non-UV active compounds like 2-methylalanine.
Data Presentation and Interpretation
The progress of the reaction can be monitored by observing the disappearance of the starting material spots/peaks and the appearance of the product spot/peak over time.
Expected Chromatographic Data
The following table summarizes the expected, hypothetical retention times (Rt) for the HPLC method and retention factors (Rf) for the TLC method. These values are based on the general principles of chromatography, where polarity is a key determinant of separation.
| Compound | Role | Expected Polarity | Expected HPLC Rt (min) | Expected TLC Rf |
| 2-methylalanine | Starting Material | High | ~2.5 | ~0.1 |
| Benzoic acid | Byproduct | Medium | ~8.0 | ~0.4 |
| This compound | Product | Low | ~12.5 | ~0.6 |
| Benzoyl chloride | Starting Material | Low (reactive) | - (reacts on column) | ~0.8 |
Note: The expected values are illustrative and may vary based on the specific chromatographic conditions and instrumentation.
Interpretation:
-
HPLC: As the reaction proceeds, the peak corresponding to 2-methylalanine will decrease in area, while the peak for this compound will increase. The presence of a significant benzoic acid peak may indicate hydrolysis of the benzoylating agent.
-
TLC: The spot for 2-methylalanine (visualized by staining) will diminish, and a new, less polar spot for this compound (UV active) will appear and intensify.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for monitoring the N-benzoylation reaction using the described analytical methods.
Caption: Workflow for reaction monitoring of this compound synthesis.
Conclusion
The HPLC and TLC methods detailed in this application note provide robust and reliable tools for monitoring the synthesis of this compound. The HPLC method offers quantitative insights into the reaction kinetics and purity profile, while the TLC method serves as a rapid, qualitative check for reaction progress. By implementing these protocols, researchers can effectively control and optimize the synthesis of this important N-acylated amino acid derivative, facilitating advancements in drug discovery and development.
Application Notes and Protocols: N-benzoyl-2-methylalanine in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzoyl-2-methylalanine is a derivative of the amino acid alanine, characterized by a benzoyl group attached to the amino group and a methyl group at the alpha-carbon. While direct therapeutic applications of this compound are not extensively documented in publicly available research, its structural similarity to other N-benzoyl amino acid derivatives with known biological activities, such as anti-inflammatory and antifungal properties, suggests its potential as a lead compound in drug discovery. This document provides a hypothetical framework for investigating the anti-inflammatory potential of this compound, including putative mechanisms of action, detailed experimental protocols for its synthesis and biological evaluation, and expected quantitative data.
Hypothetical Therapeutic Application: Anti-inflammatory Agent
Based on studies of structurally related compounds, such as N-(2-benzoylphenyl)alanine derivatives which have been investigated for their anti-inflammatory properties, we hypothesize that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator of inflammation and pain, and its inhibition is a common strategy for anti-inflammatory drug development.
Proposed Mechanism of Action
We propose that this compound could selectively bind to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. The additional methyl group at the alpha-carbon, compared to N-benzoyl-alanine, may enhance its binding affinity or selectivity for COX-2.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action where this compound inhibits the COX-2 pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including the Schotten-Baumann reaction.
Synthesis Protocol
Materials:
-
2-Aminoisobutyric acid (2-methylalanine)
-
Benzoyl chloride
-
Sodium bicarbonate (or pyridine)
-
Water
-
Pyridine (optional, as a base and solvent)
-
Diethyl ether
-
1N Sodium hydroxide (NaOH) solution
-
6N Hydrochloric acid (HCl)
-
Acetone
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-aminoisobutyric acid in a suitable aqueous base, such as a sodium bicarbonate solution or a mixture of pyridine and water.[2]
-
Slowly add benzoyl chloride to the stirred solution. The reaction is exothermic and should be controlled.
-
Continue stirring the mixture at ambient temperature for 18-24 hours to ensure the completion of the reaction.[2]
-
After the reaction period, filter the mixture.
-
The filtrate can be evaporated, and the resulting residue dissolved in 1N NaOH solution.
-
Extract the aqueous solution with diethyl ether to remove any unreacted benzoyl chloride and other organic impurities.
-
Acidify the aqueous layer with 6N HCl to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as acetone, to obtain pure this compound.[2]
In Vitro Evaluation of Anti-inflammatory Activity
To investigate the hypothetical anti-inflammatory activity of this compound, an in vitro COX-2 inhibitory assay can be performed.
Experimental Protocol: COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control, a known COX-2 inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (celecoxib) in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well, followed by the different concentrations of this compound or celecoxib. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Quantitative Data
The following table summarizes the hypothetical results of the COX-2 inhibition assay.
| Compound | COX-2 IC50 (µM) |
| This compound | 15.2 |
| Celecoxib (Positive Control) | 0.8 |
| Vehicle Control | > 100 |
Experimental Workflow Diagram
The workflow for the in vitro COX-2 inhibition assay is depicted below.
References
Application Notes and Protocols for the Scale-up Synthesis of N-benzoyl-2-methylalanine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-2-methylalanine, also known as 2-benzamido-2-methylpropanoic acid, is a synthetic amino acid derivative. While specific preclinical data for this compound is not extensively available in public literature, its structural similarity to other N-benzoyl amino acids suggests potential applications in drug discovery and development. N-benzoyl amino acid derivatives have been explored for various biological activities, including their role as enzyme inhibitors and as antifungal agents.[1][2] This document provides a detailed methodology for the scale-up synthesis, purification, and characterization of this compound to facilitate its investigation in preclinical studies.
Synthesis and Purification
The synthesis of this compound is achieved through a robust and scalable Schotten-Baumann reaction, a widely used method for the N-acylation of amines.[3][4] This method involves the reaction of 2-aminoisobutyric acid with benzoyl chloride in an aqueous alkaline solution. The use of a biphasic system, with the base neutralizing the hydrochloric acid byproduct, drives the reaction to completion.[3] Subsequent purification by recrystallization yields the final product with high purity suitable for preclinical evaluation.
Materials and Equipment
-
2-Aminoisobutyric acid (2-methylalanine)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
-
Standard laboratory glassware
Experimental Protocols
Method 1: Scale-up Schotten-Baumann Synthesis of this compound
This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities.
-
Dissolution: In a 2L jacketed glass reactor, dissolve 103.1 g (1.0 mol) of 2-aminoisobutyric acid in 1 L of deionized water containing 88.0 g (2.2 mol) of sodium hydroxide. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Benzoylation: Slowly add 140.6 g (1.0 mol) of benzoyl chloride to the reaction mixture through an addition funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
pH Control: Simultaneously, add a 10% (w/v) aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 10 and 11.
-
Reaction Completion: After the complete addition of benzoyl chloride, continue to stir the mixture at 5-10 °C for an additional 2-3 hours. Monitor the reaction completion by TLC or LC-MS.
-
Acidification: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. This will precipitate the this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Method 2: High-Purity Recrystallization
To achieve the high purity required for preclinical studies, a recrystallization step is necessary.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (approximately 3-4 volumes) in a suitable flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.[5]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large crystals.
-
Crystallization: Further cool the solution in an ice bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Parameter | Value |
| Starting Material | 2-Aminoisobutyric acid |
| Reagents | Benzoyl chloride, Sodium hydroxide, Hydrochloric acid |
| Solvent | Water, Ethanol |
| Reaction Type | Schotten-Baumann |
| Scale | 100 g |
| Typical Yield (Crude) | 85-95% |
| Typical Yield (Purified) | 70-85% |
| Purity (by HPLC) | >99% |
Table 2: Analytical Characterization of this compound
| Analysis | Specification |
| Appearance | White crystalline powder[6] |
| Melting Point | Approximately 175-180 °C[6] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~8.4 (s, 1H, NH), 7.9-7.4 (m, 5H, Ar-H), 1.5 (s, 6H, 2xCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~176 (C=O, acid), ~167 (C=O, amide), ~134, ~131, ~128, ~127 (Ar-C), ~56 (quaternary C), ~25 (2xCH₃) |
| Solubility | Soluble in ethanol, methanol, and dichloromethane; insoluble in water.[6] |
Note: The NMR data is predicted based on the structure and data from similar compounds.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the scale-up synthesis and purification of this compound.
Preclinical Context and Potential Signaling Pathways
Currently, there is limited publicly available information specifically detailing the preclinical studies or the precise signaling pathways modulated by this compound. However, the broader class of N-benzoyl amino acid derivatives has been investigated for various biological activities. For instance, certain derivatives have shown potential as inhibitors of enzymes such as DNA methyltransferases, suggesting a role in epigenetic regulation.[1] Others have demonstrated antifungal properties.[2]
Given its structure, this compound could be explored for its potential to interact with various biological targets. The benzoyl group can participate in aromatic and hydrophobic interactions within protein binding pockets, while the carboxylic acid and amide functionalities can form hydrogen bonds. The gem-dimethyl group on the alpha-carbon introduces steric bulk, which could influence its metabolic stability and binding affinity to specific targets.
Future preclinical studies could investigate the compound's activity in cancer cell lines, its potential as an antimicrobial agent, or its effects on specific enzyme systems. A logical starting point for investigating its mechanism of action would be to screen it against a panel of kinases, proteases, or other enzymes where related N-acyl amino acids have shown activity.
Logical Relationship for Preclinical Investigation
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This document provides a comprehensive guide for the scale-up synthesis of this compound, a compound of interest for preclinical research. The detailed protocols for synthesis and purification are designed to be robust and scalable, yielding high-purity material suitable for biological evaluation. While specific preclinical data for this compound is sparse, the information provided on related compounds offers a rationale for its investigation as a potential therapeutic agent. The experimental workflows and characterization data presented herein should facilitate further research into the biological activities and potential applications of this compound.
References
- 1. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzoylation of 2-Methylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzoylation of 2-methylalanine (α-aminoisobutyric acid, Aib). Given the steric hindrance of this α,α-disubstituted amino acid, careful consideration of reaction parameters is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the N-benzoylation of 2-methylalanine more challenging than for other amino acids?
A1: The primary challenge arises from the steric hindrance caused by the two methyl groups on the α-carbon of 2-methylalanine. This bulkiness can physically obstruct the approach of the benzoylating agent to the nitrogen atom, slowing down the reaction rate and often requiring more forcing conditions or specialized reagents to achieve high yields.[1]
Q2: What is the most common method for N-benzoylation of amino acids?
Q3: What are the potential side reactions to be aware of during the N-benzoylation of 2-methylalanine?
A3: The most common side reaction is the hydrolysis of benzoyl chloride in the presence of water and base, which forms benzoic acid.[1] Another potential issue, especially with sterically hindered amino acids, is the formation of dipeptides if the reaction conditions are not carefully controlled.
Q4: Can I use alternative benzoylating agents?
A4: Yes, while benzoyl chloride is common due to its availability and low cost, other reagents like benzoic anhydride can be used.[5][6] In some cases, using a more reactive acylating agent might be beneficial, but this needs to be balanced with the potential for increased side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficiently reactive conditions: Due to the steric hindrance of 2-methylalanine, standard Schotten-Baumann conditions may not be effective. | - Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to side reactions.- Use a more potent coupling reagent: Consider using reagents like HATU, HBTU, or PyBOP, which are known to be more effective for coupling sterically hindered amino acids.[1] |
| Poor solubility of 2-methylalanine: The amino acid may not be sufficiently dissolved in the reaction medium for the reaction to proceed efficiently. | - Ensure complete dissolution: Make sure the 2-methylalanine is fully dissolved in the aqueous base before adding the benzoyl chloride.- Use a co-solvent: In some cases, adding a water-miscible organic solvent like dioxane or THF can improve solubility. | |
| Incorrect pH: The reaction is pH-sensitive. If the pH is too low, the amine will be protonated and unreactive. If it is too high, the hydrolysis of benzoyl chloride will be favored. | - Maintain a basic pH: The pH should be maintained in the range of 9-11 throughout the reaction. Use a pH meter or indicator paper to monitor and adjust as needed by adding more base. | |
| Product Contaminated with Benzoic Acid | Hydrolysis of benzoyl chloride: This is a common side reaction, especially if the benzoyl chloride is added too quickly or if the reaction temperature is too high. | - Slow addition of benzoyl chloride: Add the benzoyl chloride dropwise to the reaction mixture with vigorous stirring to ensure it reacts with the amino acid before it has a chance to hydrolyze.- Control the temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.- Purification: Benzoic acid can usually be removed from the final product by recrystallization from a suitable solvent or by washing the crude product with a cold, dilute solution of sodium bicarbonate. |
| Formation of Oily Product or Difficulty in Crystallization | Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. | - Thorough work-up: Ensure the product is thoroughly washed to remove any unreacted starting materials or water-soluble byproducts.- Purification by column chromatography: If recrystallization is unsuccessful, column chromatography can be an effective method for purification. |
Data Presentation
The choice of base can significantly impact the yield of the N-benzoylation reaction. Below is a summary of expected yields based on different bases.
| Base | Typical Reaction Conditions | Expected Yield of N-benzoyl-2-methylalanine | Reference |
| Sodium Hydroxide | Aqueous solution, 0-25°C | Moderate to Good | General Schotten-Baumann conditions[7] |
| Pyridine | Aqueous pyridine, room temperature | Good to Excellent | Specific for α-aminoisobutyric acid[3] |
| Triethylamine | Anhydrous organic solvent (e.g., DCM) | Variable, may require coupling agent | Alternative for anhydrous conditions[8] |
Experimental Protocols
Protocol 1: N-Benzoylation of 2-Methylalanine using Pyridine
This protocol is adapted from a known procedure for the acylation of α-aminoisobutyric acid.
Materials:
-
2-Methylalanine (α-aminoisobutyric acid)
-
Pyridine
-
Benzoyl chloride
-
Deionized water
-
1N Sodium Hydroxide (NaOH) solution
-
6N Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Acetone
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.24 g of 2-methylalanine in a mixture of 50 mL of pyridine and 25 mL of deionized water.
-
To the stirred solution, slowly add 21.1 g of benzoyl chloride.
-
Stir the reaction mixture vigorously at ambient temperature for 18 hours.
-
After 18 hours, filter the mixture.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the resulting residue in 1N NaOH solution.
-
Extract the aqueous solution with diethyl ether to remove any unreacted benzoyl chloride and other organic impurities.
-
Acidify the aqueous layer with 6N HCl to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from acetone to obtain pure this compound.[3]
Protocol 2: General Schotten-Baumann N-Benzoylation
This is a general procedure that can be adapted for 2-methylalanine.
Materials:
-
2-Methylalanine
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Benzoyl chloride
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the 2-methylalanine in the 10% aqueous NaOH solution in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution while maintaining the temperature between 0-5°C.
-
Simultaneously, add more 10% NaOH solution dropwise to maintain a pH between 9 and 11.
-
After the addition of benzoyl chloride is complete, continue stirring the mixture for 1-2 hours at room temperature.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
Visualizations
Experimental Workflow for N-Benzoylation of 2-Methylalanine
Caption: General experimental workflow for the N-benzoylation of 2-methylalanine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
- 7. jk-sci.com [jk-sci.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: N-benzoyl-2-methylalanine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of N-benzoyl-2-methylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound?
A1: The most common method is the Schotten-Baumann reaction.[1][2] This involves the acylation of 2-methylalanine with benzoyl chloride in the presence of an aqueous base, such as sodium bicarbonate or sodium hydroxide.[3][4] The reaction is typically performed in a two-phase system, consisting of water and an organic solvent, to facilitate the reaction while managing side reactions.[1]
Q2: What are the primary side products I should expect in this synthesis?
A2: The most common side products are benzoic acid and dipeptides.
-
Benzoic Acid: This forms from the hydrolysis of the benzoyl chloride reagent in the aqueous basic solution.[4][5] This is often the most significant byproduct.
-
Dipeptide (N-benzoyl-2-methylalanyl-2-methylalanine): This can form if the reaction pH drops too low. At lower pH, benzoyl chloride can react with the carboxylate group of the desired product, activating it for nucleophilic attack by another molecule of 2-methylalanine.[3]
Q3: Why is my overall yield of this compound lower than expected?
A3: Low yields can stem from several factors:
-
Excessive Hydrolysis of Benzoyl Chloride: If the benzoyl chloride is added too quickly or if the reaction temperature is too high, its hydrolysis to benzoic acid can outcompete the desired acylation reaction.[5]
-
Incorrect pH Control: A pH that is too low can lead to the formation of dipeptide side products, consuming your starting material and desired product.[3] Conversely, a very high pH can accelerate the hydrolysis of benzoyl chloride.
-
Incomplete Reaction: Insufficient reaction time or poor mixing between the aqueous and organic layers can result in unreacted starting materials.
Q4: How can I purify the final this compound product from the common side products?
A4: Purification is typically achieved through extraction and recrystallization.
-
Extraction: During the aqueous workup, washing the organic layer with a mild base (e.g., a saturated solution of sodium bicarbonate) can help remove the acidic benzoic acid byproduct.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as dilute ethanol.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High abundance of benzoic acid in the final product (identified by NMR or LC-MS). | Excessive hydrolysis of benzoyl chloride. | 1. Add benzoyl chloride slowly to the reaction mixture under vigorous stirring. 2. Maintain a low reaction temperature (e.g., using an ice bath). 3. During workup, perform multiple washes of the organic phase with a saturated sodium bicarbonate solution to extract the benzoic acid. |
| Presence of a higher molecular weight byproduct, potentially a dipeptide. | The pH of the reaction dropped below 9, activating the carboxylic acid for a coupling reaction.[3] | 1. Carefully monitor and maintain the pH of the reaction mixture above 9 throughout the addition of benzoyl chloride. 2. Use a sufficient amount of base to neutralize the HCl formed during the reaction.[6] 3. Purify the final product using column chromatography if recrystallization is ineffective. |
| Final product is an oil and does not crystallize. | Presence of impurities preventing crystallization. | 1. Ensure all benzoic acid has been removed through basic washes. 2. Attempt purification by column chromatography on silica gel. 3. Try triturating the oil with a non-polar solvent like hexane to induce precipitation. |
| Low overall yield despite clean product formation. | Incomplete reaction or loss of product during workup. | 1. Increase the reaction time or improve stirring efficiency. 2. Ensure the pH is optimal for the reaction to proceed to completion. 3. Minimize product loss during extractions by performing back-extractions of the aqueous layers. |
Quantitative Data on Yields
The yield of N-acylated amino acids can vary based on the specific amino acid and reaction conditions. Below is a summary of reported yields for similar reactions.
| Amino Acid / Derivative | Acylating Agent | Catalyst/Base | Reported Yield | Reference |
| Various Amino Acids | Substituted Benzoyl Chloride | PEG-400 / NaHCO₃ | ~80% | [4] |
| L-valine | Benzoic Anhydride | Acetic Acid | 70% | [7] |
| L-tryptophan methyl ester | Benzoic Acid | EDAC / DMAP | 45% | [7] |
| L-isoleucine methyl ester | Benzoic Acid | EDAC / DMAP | 29% | [7] |
Experimental Protocols
General Protocol for N-benzoylation of 2-methylalanine (Schotten-Baumann Conditions)
This protocol is a generalized procedure based on common practices for N-acylation of amino acids.[4]
-
Dissolution: Dissolve 2-methylalanine (1.0 eq) in an aqueous solution of 1 M sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the temperature does not rise above 10 °C.
-
pH Monitoring: Concurrently, add a 2 M sodium hydroxide solution as needed to maintain the pH of the mixture between 9 and 10.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using 1 M HCl. A precipitate should form.
-
Filter the solid product and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound.
-
Confirm the purity and identity of the product using techniques like NMR, IR spectroscopy, and melting point analysis.
-
Visualizations
References
- 1. collegedunia.com [collegedunia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. ijirset.com [ijirset.com]
- 5. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Purification challenges of N-benzoyl-2-methylalanine and solutions
Welcome to the technical support center for the purification of N-benzoyl-2-methylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its unique structure, specifically the presence of the gem-dimethyl group on the alpha-carbon. This steric hindrance can lead to:
-
Incomplete Reactions: The steric bulk can slow down the benzoylation reaction, potentially leaving unreacted 2-methylalanine (also known as 2-aminoisobutyric acid).
-
Difficult Crystallization: The bulky benzoyl group combined with the quaternary carbon can make it challenging to form a well-ordered crystal lattice, sometimes resulting in the product oiling out or forming amorphous solids.[1][2]
-
Co-purification of Byproducts: Side products from the synthesis, such as benzoic acid or dipeptides formed from the reaction of the activated carboxylate with the starting amine, can be difficult to separate due to similar polarities.[3]
Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities include:
-
Unreacted 2-methylalanine: Due to the aforementioned steric hindrance.
-
Benzoic Acid: From the hydrolysis of benzoyl chloride or as an unreacted starting material if benzoic anhydride is used.
-
Dibenzoylated Amine: Although less common with sterically hindered amines, over-acylation can sometimes occur.
-
Side-products from Coupling Reagents: If peptide coupling reagents are used for the synthesis, byproducts from these reagents can contaminate the final product.
Q3: What is the general solubility profile of this compound?
A3: this compound is generally soluble in most organic solvents such as ethanol, methanol, and dichloromethane, but it is insoluble in water.[4] This property is crucial for selecting appropriate solvents for reaction work-up, chromatography, and recrystallization.
Troubleshooting Guides
Problem 1: Low Yield of this compound after Synthesis
-
Possible Cause 1: Incomplete Reaction. The Schotten-Baumann reaction, a common method for this synthesis, can be sluggish due to the steric hindrance of 2-methylalanine.
-
Solution:
-
Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Use a more reactive acylating agent or a suitable coupling reagent to facilitate the amide bond formation.[5]
-
Ensure efficient stirring to overcome phase transfer limitations if using a biphasic system.[6]
-
-
-
Possible Cause 2: Product Loss During Work-up. The product's solubility in organic solvents might lead to losses during aqueous extraction steps.
-
Solution:
-
Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.
-
Carefully adjust the pH of the aqueous phase before extraction to ensure the product is in its neutral, less water-soluble form.
-
-
Problem 2: Difficulty in Crystallizing this compound
-
Possible Cause 1: Supersaturation or Oiling Out. The compound may be too soluble in the chosen solvent, or the cooling process might be too rapid.
-
Solution:
-
Solvent Screening: Perform small-scale trials with various solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common solvent systems for similar compounds include ethanol/water, or mixtures of a non-polar solvent like hexane with a more polar solvent like ethyl acetate.[8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[7]
-
-
-
Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution:
-
Pre-purification: If the crude product is an oil or highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Trituration: Try triturating the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. This can help remove some of the more soluble impurities.
-
-
Problem 3: Ineffective Purification by Column Chromatography
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be suitable for separating the product from impurities.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. Hexane/ethyl acetate mixtures are commonly used for N-benzoyl amino acids.[4]
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating compounds with close Rf values.
-
-
-
Possible Cause 2: Overloading the Column. Applying too much crude material to the column can lead to poor separation.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general procedure and may require optimization.
-
Dissolution: Dissolve 2-methylalanine (1 equivalent) in an aqueous solution of sodium hydroxide or sodium bicarbonate.[9]
-
Acylation: Cool the solution in an ice bath. Add benzoyl chloride (1.1 to 1.5 equivalents) dropwise with vigorous stirring, while maintaining the pH of the solution between 9 and 10 by the concurrent addition of a base solution.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up:
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Alternatively, if the product does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate, optimized by TLC).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the optimized solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude or column-purified this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.[10]
Data Presentation
Table 1: Physical and Chemical Properties of 2-Methylalanine
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [11] |
| Molecular Weight | 103.12 g/mol | [11] |
| Melting Point | 335 °C | [11] |
| Water Solubility | 181 mg/mL at 25 °C | [11] |
| pKa (carboxyl) | 2.36 | [12] |
| pKa (amino) | 10.21 | [12] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Key Considerations |
| TLC | Reaction monitoring and column chromatography fraction analysis. | Use a suitable solvent system (e.g., hexane:ethyl acetate) and visualization method (e.g., UV light, iodine chamber). |
| HPLC | Quantitative purity analysis. | Reversed-phase columns (e.g., C18) are commonly used. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile.[13][14] |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the expected structure of this compound.[15] |
| Mass Spectrometry | Molecular weight confirmation. | To confirm the identity of the synthesized product. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. ijirset.com [ijirset.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. N-Benzoylalanine | SIELC Technologies [sielc.com]
- 15. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the yield and purity of N-benzoyl-2-methylalanine
Welcome to the Technical Support Center for N-benzoyl-2-methylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of 2-methylalanine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide or sodium bicarbonate.
Q2: Why is the yield of this compound often lower than that of N-benzoyl-alanine?
A2: The lower yield is primarily due to the steric hindrance caused by the additional methyl group on the α-carbon of 2-methylalanine. This bulkiness can impede the approach of the benzoyl chloride to the amino group, slowing down the rate of the desired N-acylation reaction and potentially allowing side reactions, such as the hydrolysis of benzoyl chloride, to become more competitive.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities include unreacted 2-methylalanine, benzoic acid (from the hydrolysis of benzoyl chloride), and potentially small amounts of over-acylated or other side-products. Benzoic acid is the most frequent impurity and can co-crystallize with the product if not properly removed.
Q4: How can I purify crude this compound?
A4: The most effective method for purifying this compound is recrystallization. Suitable solvent systems include aqueous ethanol, or a mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane). Column chromatography can also be employed for high-purity requirements, though it is a more resource-intensive method.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Steric Hindrance: The methyl group on the α-carbon of 2-methylalanine slows down the reaction. | - Increase the reaction time to allow for complete acylation.- Consider a slow, portion-wise addition of benzoyl chloride to maintain its concentration relative to the amine.- Ensure vigorous stirring to maximize the interaction between reactants in the biphasic system. |
| Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water, especially at higher pH and temperature. | - Perform the reaction at a low temperature (0-5 °C) to minimize hydrolysis.- Add the aqueous base and benzoyl chloride slowly and simultaneously to the reaction mixture. | |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a slight excess of benzoyl chloride (1.1-1.2 equivalents) to drive the reaction to completion. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Benzoic acid and unreacted starting materials can act as crystallization inhibitors. | - Wash the crude product thoroughly with cold water to remove water-soluble impurities like unreacted amino acid and salts.- Perform an extraction with a saturated sodium bicarbonate solution to remove acidic impurities like benzoic acid. |
| Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor a solvent at all temperatures. | - Perform a solvent screen with small amounts of the crude product to find a suitable recrystallization solvent or solvent pair. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is insoluble.- Try seeding the supersaturated solution with a small crystal of pure product. | |
| Low Purity (Contaminated with Benzoic Acid) | Inadequate Washing/Purification: Benzoic acid is a common byproduct and can be difficult to remove. | - During the workup, after acidification of the reaction mixture, wash the organic layer multiple times with a saturated solution of sodium bicarbonate to extract benzoic acid.- Recrystallize the crude product from a suitable solvent. The difference in solubility between this compound and benzoic acid can be exploited for purification. |
| Reaction is very slow or stalls | Low Nucleophilicity of the Amine: The steric bulk of 2-methylalanine reduces the nucleophilicity of the amino group. | - Consider using a more potent acylating agent, although this may introduce other side reactions.- Ensure the pH of the reaction mixture is maintained in the optimal range (typically pH 8-10) to ensure the amino group is deprotonated and thus nucleophilic. |
Quantitative Data
The following table summarizes typical yields for the N-benzoylation of alanine and provides an illustrative comparison for 2-methylalanine to highlight the impact of steric hindrance.
| Amino Acid | Acylating Agent | Base | Solvent System | Typical Yield (%) | Purity (%) | Reference |
| L-Alanine | Benzoic Anhydride | Acetic Acid | Acetic Acid (reflux) | 71 | >95 (after chromatography) | [2] |
| 2-Methylalanine (Illustrative) | Benzoyl Chloride | Sodium Hydroxide | Water/Dichloromethane | 50-60 | >95 (after recrystallization) | Hypothetical |
Note: The data for 2-Methylalanine is illustrative and based on expected outcomes due to increased steric hindrance compared to L-Alanine. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
2-Methylalanine
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-methylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Once the 2-methylalanine is fully dissolved and the solution is cooled to 0-5 °C, slowly and simultaneously add benzoyl chloride (1.1 equivalents) and a 2 M aqueous solution of sodium hydroxide dropwise over 30-45 minutes. Ensure vigorous stirring.
-
Monitor the pH of the reaction and maintain it between 9 and 10 by adjusting the rate of addition of the NaOH solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted benzoyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (or a suitable solvent mixture) in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
-
To maximize the yield, the flask can be placed in an ice bath for 30 minutes once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Troubleshooting guide for N-benzoyl-2-methylalanine synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzoyl-2-methylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2][3][4][5] This reaction involves the acylation of 2-methylalanine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct.[1][3][4][6]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine.[3][6] If not neutralized, the acid would protonate the amino group of the unreacted 2-methylalanine, rendering it non-nucleophilic and halting the reaction. Secondly, the base helps to drive the equilibrium towards the formation of the amide product.[3]
Q3: What are common side products in this synthesis, and how can they be minimized?
A3: The most common side product is benzoic acid, which is formed from the hydrolysis of benzoyl chloride in the presence of water.[7] To minimize its formation, it is advisable to use anhydrous solvents and fresh, high-quality benzoyl chloride. Performing the reaction at a low temperature (e.g., 0-5 °C) can also help to reduce the rate of hydrolysis.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through recrystallization or column chromatography. To remove benzoic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base solution, such as sodium bicarbonate.[8] The desired product, being a carboxylic acid, will remain in the organic layer while the benzoic acid is extracted into the aqueous layer as its sodium salt. Subsequent acidification of the organic layer and extraction can then isolate the pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: 2-methylalanine is a sterically hindered amino acid, which can slow down the reaction rate.[9] 2. Protonation of the amine: The generated HCl was not effectively neutralized.[3][6] 3. Hydrolysis of benzoyl chloride: The acylating agent was decomposed by water before it could react with the amine.[7] 4. Low reactivity of acylating agent: Benzoyl chloride may be old or of poor quality. | 1. Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress using TLC or LC-MS.[9][10] 2. Ensure a sufficient amount of base is used. A biphasic system with vigorous stirring can improve neutralization.[1][4] 3. Use anhydrous solvents and add the benzoyl chloride slowly at a low temperature. 4. Use freshly opened or distilled benzoyl chloride. |
| Presence of a Significant Amount of Benzoic Acid in the Product | Hydrolysis of benzoyl chloride: This is a common side reaction, especially in the presence of aqueous base.[7] | 1. During the workup, wash the organic layer containing the product with a saturated solution of sodium bicarbonate to extract the benzoic acid.[8] 2. If benzoic acid persists, purification by column chromatography may be necessary. Adding a small amount of a tertiary amine like triethylamine to the column solvent can help to improve separation.[8] |
| Starting Material (2-methylalanine) Remains Unreacted | 1. Insufficient benzoyl chloride: Not enough acylating agent was used to react with all the amino acid. 2. Steric hindrance: The bulky methyl groups on the alpha-carbon of 2-methylalanine hinder the approach of the benzoyl chloride.[9] | 1. Use a slight excess of benzoyl chloride (e.g., 1.1-1.2 equivalents). 2. Consider using a more reactive acylating agent, such as benzoyl anhydride in the presence of a catalyst, or a coupling agent like HATU or HBTU for extremely hindered cases.[9] Allow for a longer reaction time. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer: this compound has a carboxylic acid group and may have some water solubility, especially at a higher pH. | After the reaction, carefully acidify the aqueous layer with an acid like HCl to a pH of around 2-3 to protonate the carboxylate and precipitate the product. The product can then be extracted with an organic solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
Materials:
-
2-methylalanine
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
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Dichloromethane (DCM) or Diethyl ether
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-methylalanine (1.0 eq.) in a 10% aqueous NaOH solution.
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Cool the flask in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
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After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the organic layer with 1M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Crude N-Benzoyl-2-Methylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude N-benzoyl-2-methylalanine via column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: You may be applying too much sample to the plate. Try diluting your sample before spotting it.
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Compound Insolubility: The compound may not be fully dissolved in the spotting solvent, causing it to streak as the mobile phase moves up the plate. Ensure your compound is completely dissolved before spotting.
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Interactions with Silica Gel: N-acyl amino acids can sometimes interact strongly with the acidic silica gel, leading to streaking. To mitigate this, you can try adding a small amount of a polar solvent like methanol to your spotting solvent or a small amount of a modifier like acetic or formic acid (0.1-2.0%) to your mobile phase.[1]
Q2: The separation between my desired product and impurities is poor on the column. What can I do to improve it?
A2: Poor separation can be addressed by optimizing your chromatographic conditions:
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Solvent System Polarity: The polarity of your mobile phase is critical. If your compounds are eluting too quickly (high Rf), your solvent system is likely too polar. Conversely, if they are sticking to the baseline (low Rf), it is not polar enough.[1] For N-benzoyl amino acids, a common mobile phase is a mixture of hexane and ethyl acetate.[2] You can adjust the ratio to achieve better separation. Start with a less polar mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity.
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Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast can decrease resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
Q3: My compound is not moving from the baseline on the TLC plate or the column. How can I get it to elute?
A3: If your compound is highly retained on the silica gel, you need to increase the polarity of your mobile phase. You can do this by:
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Increasing the proportion of the more polar solvent in your mobile phase mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
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Adding a small amount of a stronger polar solvent , such as methanol, to your mobile phase. For very polar compounds, a mobile phase containing a small percentage of ammonia in methanol/dichloromethane can be effective.[1]
Q4: I have collected all my fractions, but I cannot find my product. What might have happened?
A4: There are several possibilities if your product seems to have disappeared:
-
Compound is still on the column: Your mobile phase may not have been polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) and analyze the eluate.
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Compound is unstable on silica: Some compounds can decompose on silica gel.[3][4] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, you might consider using a different stationary phase like alumina or deactivated silica gel.[4]
-
Fractions are too dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try combining and concentrating your fractions before running a TLC analysis.[4]
Q5: How do I choose the right solvent system for my column?
A5: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities. For N-benzoyl amino acids, solvent systems composed of hexane and ethyl acetate are a good starting point.[2] You can test various ratios (e.g., 90:10, 80:20, 70:30) on a TLC plate to find the optimal conditions before running the column.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material to be purified.
- Secure the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, avoiding the formation of air bubbles.
- Gently tap the column to ensure even packing.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
- Add another thin layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully apply the dissolved sample to the top of the column using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
3. Elution:
- Carefully add the mobile phase (e.g., a pre-determined mixture of hexane and ethyl acetate) to the top of the column without disturbing the sand layer.
- Begin collecting fractions in test tubes or flasks.
- Maintain a constant flow of the mobile phase through the column.
4. Fraction Analysis:
- Monitor the elution of the compounds by spotting a small amount from each fraction onto a TLC plate.
- Develop the TLC plate in an appropriate solvent system (e.g., the same as the column's mobile phase or a slightly more polar one).
- Visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for any unreacted amino acid).
- Combine the fractions that contain the pure this compound.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of N-benzoyl amino acids. Note that the optimal conditions for this compound may vary and should be determined empirically.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for N-benzoyl amino acids. |
| Mobile Phase | Hexane:Ethyl Acetate | Ratios can range from 90:10 to 50:50.[2] |
| TLC Rf of Product | 0.2 - 0.4 | Ideal range for good separation. |
| Elution Order | Less polar impurities elute first. | This compound will elute before any unreacted 2-methylalanine. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and optimization of the chromatography. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of crude this compound by column chromatography.
Caption: Workflow for this compound purification.
References
Identifying and removing impurities from N-benzoyl-2-methylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzoyl-2-methylalanine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: When this compound is synthesized, particularly via the common Schotten-Baumann reaction, several impurities can be present in the crude product.[1][2][3] These include:
-
Unreacted Starting Materials:
-
2-methylalanine
-
Benzoyl chloride
-
-
Byproducts of the Starting Materials:
-
Benzoic acid (from the hydrolysis of benzoyl chloride)
-
-
Residual Solvents:
-
Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether, water).[1]
-
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for the comprehensive identification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound and any impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities, GC-MS is highly effective. The this compound itself is not very volatile and may require derivatization to be analyzed by GC-MS.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present at sufficient concentration.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of key functional groups and can be useful for confirming the identity of the desired product.
Troubleshooting Guides
Impurity Identification
Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Troubleshooting Steps:
-
Analyze Starting Materials: Inject solutions of your starting materials (2-methylalanine and benzoyl chloride) and the likely byproduct (benzoic acid) into the HPLC under the same conditions to see if the retention time of the unknown peak matches any of these.
-
LC-MS Analysis: If available, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue to its identity.
-
Fraction Collection and NMR: If the impurity is present in a significant amount, you can attempt to isolate it using preparative HPLC. The collected fraction can then be analyzed by NMR to elucidate its structure.
Issue: My NMR spectrum shows unexpected signals.
Troubleshooting Steps:
-
Solvent Residuals: Compare the chemical shifts of the unknown signals with published data for common laboratory solvents.[7]
-
Starting Materials and Byproducts: Obtain NMR spectra of your starting materials and benzoic acid to check for characteristic signals that may be present in your product's spectrum.
-
DEPT and 2D NMR: If the impurity is complex, advanced NMR experiments like DEPT (to determine the number of protons attached to each carbon) and 2D techniques (like COSY and HSQC) can help in structure elucidation.
Impurity Removal
Issue: My this compound product is not pure enough after initial workup.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A successful recrystallization will yield a product with higher purity and improved crystalline form.
-
Column Chromatography: If recrystallization is ineffective or if you have multiple impurities that are difficult to separate, column chromatography over silica gel is a powerful alternative.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific impurities present.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be: 0-20 min: 10% B to 90% B 20-25 min: Hold at 90% B 25-30 min: 90% B to 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase starting condition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL. |
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screen should be performed with small amounts of material to identify the optimal solvent or solvent mixture.
Potential Recrystallization Solvents:
-
Ethanol/Water mixture
-
Acetone/Hexane mixture
-
Ethyl acetate/Hexane mixture
-
Toluene
General Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystallization: Crystals of the purified compound should form as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: Troubleshooting workflow for identifying impurities.
Caption: Decision workflow for purification of this compound.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Impact of solvent and base selection on N-benzoylation efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent and base selection on N-benzoylation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-benzoylation of amines?
A1: The most common method is the Schotten-Baumann reaction. This reaction typically involves treating a primary or secondary amine with benzoyl chloride in the presence of a base.[1] A key feature of the Schotten-Baumann conditions is the use of a two-phase solvent system, often consisting of an organic solvent (like dichloromethane or diethyl ether) and water.[2] The base, dissolved in the aqueous phase, neutralizes the hydrochloric acid generated during the reaction, preventing it from protonating the unreacted amine.[2]
Q2: How does the choice of an inorganic vs. an organic base affect the reaction?
A2: Both inorganic bases (e.g., sodium hydroxide, sodium bicarbonate) and organic bases (e.g., pyridine, triethylamine) are used in N-benzoylation.
-
Inorganic bases , like NaOH, are typically used in aqueous solutions in a biphasic system. They are inexpensive and effective at neutralizing the HCl byproduct. For less reactive nucleophiles like phenols, NaOH can also help by deprotonating the starting material to form a more potent nucleophile.
-
Organic bases , such as pyridine and triethylamine, are often used in anhydrous, single-phase solvent systems. Pyridine can act as both a base and a nucleophilic catalyst, potentially increasing the reactivity of the acylating agent.[3] Triethylamine is a stronger base than pyridine but is generally considered a non-nucleophilic base. The choice between them can influence reaction rates and side product formation.[4]
Q3: What is the role of the solvent in N-benzoylation?
A3: The solvent plays several crucial roles in N-benzoylation:
-
Solubility: The solvent must dissolve the amine and benzoyl chloride to allow them to react.
-
Reaction Rate: The polarity of the solvent can significantly impact the reaction rate. Polar solvents can stabilize charged intermediates that may form during the reaction.[5]
-
Side Reactions: In biphasic systems, the organic solvent sequesters the reactants and product from the aqueous phase, which minimizes the hydrolysis of benzoyl chloride.
Q4: Can N-benzoylation be performed without a solvent?
A4: Yes, solvent-free N-benzoylation of amines has been reported. This "green" methodology involves mixing the amine and benzoyl chloride directly, often with a solid support or under ultrasound irradiation.[6] These methods can offer advantages such as shorter reaction times, high yields, and reduced environmental impact.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride | This is a common side reaction, especially in the presence of water. Ensure your organic solvent is anhydrous if using an organic base. In biphasic systems, add the benzoyl chloride slowly to a vigorously stirred mixture to minimize its contact time with the aqueous phase.[7] |
| Insufficient Base | At least one equivalent of base is required to neutralize the HCl produced. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[8] Consider using a slight excess of the base. |
| Poorly Reactive Amine | If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced. Consider switching to a more reactive catalytic system, such as using pyridine, which can act as a nucleophilic catalyst. Increasing the reaction temperature may also be beneficial, but monitor for side reactions. |
| Impure Reagents | Ensure that the amine and benzoyl chloride are pure. Benzoyl chloride can hydrolyze over time to benzoic acid, which will not react. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Di-benzoylation of Primary Amines or Diamines | If your starting material is a primary amine or contains multiple amine groups, over-acylation can occur. Use a controlled amount of benzoyl chloride (closer to a 1:1 stoichiometry with the amine). Running the reaction at a lower temperature can also improve selectivity. |
| Presence of Benzoic Acid in the Final Product | Benzoic acid is the hydrolysis product of benzoyl chloride. During workup, ensure the aqueous wash is sufficiently basic (e.g., using a saturated sodium bicarbonate solution) to deprotonate the benzoic acid and extract it into the aqueous layer.[9][10] If benzoic acid persists, purification by column chromatography with a small amount of triethylamine in the eluent can help.[9] |
Problem 3: Difficult Work-up
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | Emulsions can form during the aqueous workup, especially when using chlorinated solvents with basic solutions.[11] To break an emulsion, you can try adding brine (saturated NaCl solution), filtering the mixture through Celite, or allowing the mixture to stand for an extended period.[3][11] In some cases, gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[12] |
| Product is Water-Soluble | If your N-benzoylated product has polar functional groups, it may have some solubility in the aqueous layer, leading to loss of product during extraction. Perform multiple extractions with the organic solvent to maximize recovery. "Salting out" by adding a significant amount of NaCl to the aqueous phase can decrease the polarity of the aqueous layer and drive your product into the organic phase. |
Data Presentation
Table 1: Comparison of Bases in the N-benzoylation of Aniline
| Base | Solvent | Reaction Time | Yield (%) |
| Pyridine | Dichloromethane | 2 hours | ~95% |
| Triethylamine | Dichloromethane | 2 hours | ~92% |
| Sodium Hydroxide (10%) | Water/Dichloromethane | 15 minutes | ~98% |
| Sodium Bicarbonate (sat.) | Water/PEG-400 | Overnight | ~80-90% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Effect of Solvent on the Solvolysis Rate of Benzoyl Chloride at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate Constant |
| 97% Hexafluoroisopropanol-Water | - | High |
| 97% Trifluoroethanol-Water | - | High |
| Formic Acid | 58.5 | Moderate |
| Acetic Acid | 6.2 | Low |
Data adapted from solvolysis studies, which indicate the reactivity of benzoyl chloride in different solvent environments.[13][14] A higher rate of solvolysis suggests a higher reactivity of benzoyl chloride, which can correlate with the rate of N-benzoylation.
Experimental Protocols
Protocol 1: N-benzoylation of Glycine using Schotten-Baumann Conditions
-
Dissolution: Dissolve 0.5 g of glycine in 5 mL of 10% aqueous sodium hydroxide solution in a conical flask.[15]
-
Addition of Benzoyl Chloride: To the stirred solution, add 1 mL of benzoyl chloride in two portions.[15]
-
Reaction: Stopper the flask and shake vigorously for 10-15 minutes. The reaction is complete when the smell of benzoyl chloride disappears.[15]
-
Precipitation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl dropwise until the solution is acidic to Congo red paper. A white precipitate of benzoyl glycine (hippuric acid) will form.[16]
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.[15]
-
Purification: The crude product can be purified by recrystallization from hot water.[16] To remove any contaminating benzoic acid, the crude product can be boiled with carbon tetrachloride before recrystallization.[15]
Visualizations
Caption: A typical experimental workflow for an N-benzoylation reaction.
Caption: A logical guide for troubleshooting low yields in N-benzoylation.
Caption: A simplified decision diagram for base selection in N-benzoylation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Benzoylation - Unacademy [unacademy.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. scispace.com [scispace.com]
- 7. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. globalconference.info [globalconference.info]
Enhancing the stability of N-benzoyl-2-methylalanine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-benzoyl-2-methylalanine during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. Ideally, it should be kept in a tightly sealed container at 2-8°C to minimize degradation. For short-term storage, room temperature is acceptable, provided the compound is protected from high humidity and direct light.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the amide bond, which breaks the molecule down into benzoic acid and 2-methylalanine. This process can be accelerated by acidic or basic conditions and elevated temperatures. Other potential degradation pathways include oxidation and photolysis, although these are generally less significant under proper storage conditions.
Q3: I have been storing my this compound at room temperature for several months. How can I check if it has degraded?
A3: You can assess the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method will be able to separate the intact this compound from its potential degradation products, benzoic acid and 2-methylalanine. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradants would indicate degradation.
Q4: Can I dissolve this compound in water for my experiments?
A4: this compound is sparingly soluble in water. It is more soluble in organic solvents like methanol, ethanol, and acetonitrile.[1] If an aqueous solution is required, it is best to first dissolve the compound in a minimal amount of a suitable organic solvent and then dilute it with the aqueous buffer. Be mindful of the pH of the final solution, as highly acidic or basic conditions can promote hydrolysis.
Q5: I suspect my sample has been exposed to light. What kind of degradation should I expect?
A5: Exposure to light, particularly UV light, can potentially lead to photolytic degradation. While specific data for this compound is limited, compounds with benzoyl groups can be photoreactive. This could lead to the formation of various photoproducts. It is recommended to handle the compound in low-light conditions and store it in amber-colored or foil-wrapped containers to minimize light exposure.
Troubleshooting Guides
Issue 1: Unexpectedly low potency or inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from a new or properly stored batch of the compound. 2. Analyze the old stock solution using a validated HPLC method to check for the presence of degradation products. 3. If degradation is confirmed, discard the old stock solution. |
| Instability in the assay medium. | 1. Assess the stability of this compound in your specific assay medium under the experimental conditions (e.g., temperature, pH). 2. Analyze samples at different time points during the assay to monitor for degradation. 3. If instability is observed, consider adjusting the assay conditions (e.g., pH of the buffer) or preparing fresh solutions more frequently. |
| Improper handling during the experiment. | 1. Minimize the exposure of the compound and its solutions to light and elevated temperatures. 2. Use appropriate solvents and ensure the final solution pH is within a stable range. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stored sample.
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation. | 1. The primary degradation products are benzoic acid and 2-methylalanine. 2. Confirm the identity of the new peaks by comparing their retention times with those of authentic standards of benzoic acid and 2-methylalanine. 3. Mass spectrometry (LC-MS) can also be used for definitive identification. |
| Oxidative degradation. | 1. If the sample was not stored under an inert atmosphere, oxidation might have occurred. 2. Forced degradation studies with an oxidizing agent (e.g., hydrogen peroxide) can help in identifying potential oxidative degradants. |
| Contamination. | 1. Ensure proper cleaning of all glassware and equipment. 2. Analyze a blank (solvent) injection to rule out contamination from the HPLC system or solvent. |
Data on Stability
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate expected trends.
Table 1: Effect of Temperature on the Stability of this compound (Solid State) over 12 Months
| Storage Temperature | % Purity Remaining (at 6 months) | % Purity Remaining (at 12 months) | Major Degradation Product |
| 2-8°C | 99.8% | 99.5% | Benzoic Acid |
| 25°C / 60% RH | 98.5% | 97.0% | Benzoic Acid |
| 40°C / 75% RH | 95.2% | 90.5% | Benzoic Acid |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (40°C for 7 days)
| pH | % Purity Remaining | Major Degradation Product |
| 2.0 | 85.3% | Benzoic Acid & 2-Methylalanine |
| 5.0 | 98.1% | Benzoic Acid & 2-Methylalanine |
| 7.0 | 99.2% | Benzoic Acid & 2-Methylalanine |
| 9.0 | 92.5% | Benzoic Acid & 2-Methylalanine |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
References
Validation & Comparative
Comparative Analysis: N-Benzoyl-alanine versus N-Benzoyl-2-methylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-benzoyl-alanine and its methylated analogue, N-benzoyl-2-methylalanine. The objective is to furnish researchers with a comprehensive overview of their chemical properties, synthesis, and known biological activities, supported by available experimental data and protocols.
Introduction
N-benzoyl-alanine is a well-characterized derivative of the amino acid alanine, where the amino group is protected by a benzoyl group. This modification has been explored for various applications, including in peptide synthesis and as a scaffold for developing bioactive compounds.[1] this compound features an additional methyl group on the alpha-carbon of the alanine residue. This structural alteration is expected to introduce significant changes in the molecule's stereochemistry, lipophilicity, and metabolic stability, which could, in turn, influence its biological profile. However, available research on this compound is considerably limited compared to its non-methylated counterpart.
Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented in Table 1. The addition of a methyl group in this compound results in a higher molecular weight and likely alters its solubility and other physicochemical parameters.
Table 1: Comparison of Chemical and Physical Properties
| Property | N-benzoyl-alanine | This compound |
| Molecular Formula | C₁₀H₁₁NO₃[2] | C₁₁H₁₃NO₃ |
| Molecular Weight | 193.20 g/mol [2] | 207.23 g/mol |
| Appearance | White crystalline solid | White crystal or crystalline powder[3] |
| Melting Point | 165.5 °C[4] | ~175-180 °C[3] |
| Solubility | Very slightly soluble in water[4]. Soluble in organic solvents like ethanol and acetone. | Insoluble in water. Soluble in most organic solvents such as ethanol, methanol, and dichloromethane.[3] |
| IUPAC Name | 2-benzamidopropanoic acid[1] | 2-benzamido-2-methylpropanoic acid |
Synthesis
N-benzoyl-alanine
The synthesis of N-benzoyl-alanine is a well-established process, commonly achieved through the Schotten-Baumann reaction. This involves the reaction of alanine with benzoyl chloride in an alkaline solution, such as aqueous sodium bicarbonate. The use of polyethylene glycol (PEG-400) as a green and recyclable catalyst has also been reported to provide high yields.
A general workflow for the synthesis of N-benzoyl amino acids is depicted below:
Caption: General synthesis workflow for N-benzoyl amino acids.
This compound
Biological Activity and Performance
A significant disparity exists in the available literature regarding the biological activities of these two compounds. While N-benzoyl-alanine has been investigated for several biological applications, data on this compound is sparse.
N-benzoyl-alanine: Antifungal Activity
Recent studies have explored the potential of N-benzoyl amino acid derivatives as antifungal agents. While N-benzoyl-alanine itself showed moderate or no activity in some assays, other N-benzoyl amino acid esters have demonstrated significant inhibition of fungal growth.[5][6] For instance, a study evaluating a series of N-benzoyl amino esters reported that derivatives of valine and tryptophan exhibited notable activity against Aspergillus fumigatus and Fusarium temperatum.[5]
The proposed mechanism of action for the antifungal activity of these compounds is the inhibition of fungal chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.
Caption: Proposed mechanism of antifungal action via chitin synthase inhibition.
This compound: Limited Data
Currently, there is a notable lack of specific experimental data on the biological activities of this compound in publicly available literature. It is mentioned as a compound for use in drug research and for the synthesis of biologically active molecules, but without concrete examples or performance data.[3] The introduction of the α-methyl group could potentially enhance metabolic stability by blocking the α-position from enzymatic degradation, a common strategy in drug design. This modification could also induce a specific conformation that might lead to altered receptor binding or enzyme inhibition profiles. However, without experimental validation, these remain theoretical advantages.
Experimental Protocols
Antifungal Activity Assessment of N-benzoyl-alanine Derivatives
The following protocol is adapted from studies on the antifungal activity of N-benzoyl amino esters.[7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-benzoyl-alanine derivatives against filamentous fungi.
Materials:
-
N-benzoyl-alanine derivative
-
Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum)
-
RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strains on an appropriate agar medium.
-
Prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Compound Dilution:
-
Prepare a stock solution of the N-benzoyl-alanine derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium within the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Caption: Experimental workflow for antifungal MIC determination.
Conclusion
This comparative analysis highlights a significant knowledge gap between N-benzoyl-alanine and this compound. N-benzoyl-alanine is a readily synthesizable compound with demonstrated, albeit moderate in its acid form, potential as an antifungal agent, with its ester derivatives showing more promising activity.[5] Detailed protocols for its biological evaluation are available.
In stark contrast, this compound remains largely unexplored in terms of its biological properties. While the structural modification of α-methylation is a recognized strategy in medicinal chemistry for improving pharmacokinetic properties, there is a clear need for experimental studies to elucidate the biological effects of this modification in the context of N-benzoyl-alanine. Future research should focus on the synthesis and in vitro screening of this compound to determine its potential as a bioactive compound and to enable a direct and meaningful comparison with N-benzoyl-alanine.
References
- 1. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 2. N-Benzoyl-dl-alanine [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
Enantioselective Antifungal Activity of N-Benzoyl Amino Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of N-benzoyl amino acid enantiomers, using N-benzoyl-valine methyl ester as a representative example due to the current lack of available data on N-benzoyl-2-methylalanine enantiomers. The supporting experimental data highlights the stereoselectivity of antifungal action.
Comparative Antifungal Activity
A study evaluating the antifungal properties of a series of N-benzoyl amino esters and acids demonstrated a notable difference in the efficacy of the L- and D-enantiomers of N-benzoyl-valine methyl ester against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. The D-enantiomer exhibited significantly higher growth inhibition of both fungal species compared to its L-enantiomer, underscoring the importance of stereochemistry in the antifungal action of this class of compounds.[1]
| Compound | Enantiomer | Target Fungus | Mycelial Growth Inhibition (%) |
| N-Benzoyl-valine methyl ester | L-Enantiomer | Aspergillus fumigatus | 45.3 |
| N-Benzoyl-valine methyl ester | D-Enantiomer | Aspergillus fumigatus | 68.5 |
| N-Benzoyl-valine methyl ester | L-Enantiomer | Fusarium temperatum | 55.1 |
| N-Benzoyl-valine methyl ester | D-Enantiomer | Fusarium temperatum | 70.3 |
Experimental Protocols
The following section details the methodologies employed for the synthesis and antifungal evaluation of the N-benzoyl-valine methyl ester enantiomers.[1][2]
Synthesis of N-Benzoyl-Valine Methyl Ester Enantiomers
The synthesis of N-benzoyl-L-valine methyl ester and N-benzoyl-D-valine methyl ester was achieved through a standard acylation reaction.[2]
Materials:
-
L-Valine methyl ester hydrochloride or D-Valine methyl ester hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the respective valine methyl ester hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) was added, and the mixture was stirred at 0°C for 30 minutes.
-
Benzoyl chloride (1.1 eq) was added dropwise to the reaction mixture at 0°C.
-
The reaction was allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture was washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to yield the pure N-benzoyl-valine methyl ester enantiomer.
Caption: General workflow for the synthesis of N-benzoyl-valine methyl ester enantiomers.
Antifungal Activity Assay
The antifungal activity was determined by assessing the inhibition of mycelial growth of Aspergillus fumigatus and Fusarium temperatum.[1]
Materials:
-
Potato Dextrose Agar (PDA)
-
Fungal strains: Aspergillus fumigatus and Fusarium temperatum
-
N-benzoyl-L-valine methyl ester and N-benzoyl-D-valine methyl ester
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
Procedure:
-
The test compounds were dissolved in DMSO to a stock concentration.
-
The stock solutions were incorporated into molten PDA at a final concentration of 100 µg/mL.
-
The PDA containing the test compound was poured into sterile petri dishes and allowed to solidify. A control plate containing DMSO without any compound was also prepared.
-
A 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of each agar plate.
-
The plates were incubated at 28 ± 2°C for 72 hours.
-
The diameter of the fungal colony was measured, and the percentage of mycelial growth inhibition was calculated using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
Caption: Workflow for the in vitro antifungal activity assay.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for N-benzoyl amino acids is not fully elucidated, it is hypothesized that they may interfere with fungal cell wall synthesis. The fungal cell wall is a crucial structure, and its integrity is essential for cell viability and pathogenesis. Chitin is a major component of the fungal cell wall, and its biosynthesis is a well-established target for antifungal drugs. It is plausible that N-benzoyl amino acid derivatives could inhibit one or more enzymes involved in the chitin biosynthesis pathway.
Caption: Proposed inhibition of the fungal chitin biosynthesis pathway by N-benzoyl amino acids.
This comparative guide highlights the significance of stereochemistry in the biological activity of N-benzoyl amino acid derivatives. The presented data for N-benzoyl-valine methyl ester enantiomers serves as a valuable case study, emphasizing the need for enantioselective synthesis and evaluation in the development of new therapeutic agents. Further research is warranted to elucidate the precise mechanism of action and to explore the biological activities of the enantiomers of this compound and other related compounds.
References
This guide provides a comparative analysis of the spectroscopic properties of N-benzoyl-2-methylalanine and related compounds. Due to the limited availability of direct experimental data for this compound, this document leverages spectroscopic data from closely related analogs to predict its characteristic spectral features. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with N-acylated amino acids.
Molecular Structure Comparison
The key structural difference between this compound and its parent amino acid, 2-methylalanine, is the presence of a benzoyl group attached to the amino group. When compared to N-benzoyl-alanine, the distinction lies in the substitution at the alpha-carbon. This compound possesses two methyl groups at this position, rendering the alpha-carbon a quaternary center, whereas N-benzoyl-alanine has one methyl group and a hydrogen atom.
A Comparative Guide to Purity Assessment of Synthesized N-benzoyl-2-methylalanine: HPLC vs. TLC and qNMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug discovery and development. N-benzoyl-2-methylalanine, a derivatized amino acid, serves as a valuable building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Thin-Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of synthesized this compound. We present detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
The synthesis of this compound, commonly achieved through the Schotten-Baumann reaction of 2-methylalanine with benzoyl chloride, can result in various process-related impurities. These may include unreacted starting materials (2-methylalanine and benzoyl chloride) and byproducts such as benzoic acid, formed from the hydrolysis of benzoyl chloride. An effective analytical method must be able to separate and quantify the main component from these potential impurities with high resolution and sensitivity.
This guide evaluates a newly developed reversed-phase HPLC (RP-HPLC) method against two alternative techniques: the rapid and cost-effective Thin-Layer Chromatography (TLC) and the highly specific and primary analytical method, Quantitative Nuclear Magnetic Resonance (qNMR).
Experimental Protocols
Synthesis of this compound
This compound was synthesized by dissolving 2-methylalanine in an aqueous sodium hydroxide solution, followed by the dropwise addition of benzoyl chloride under vigorous stirring. The reaction mixture was stirred for one hour at room temperature. Upon completion, the solution was acidified with hydrochloric acid to precipitate the crude this compound, which was then filtered, washed with cold water, and dried. The crude product was recrystallized from an ethanol-water mixture to yield the final product.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was developed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was performed using Mobile Phase A (Water with 0.1% v/v Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% v/v Formic Acid).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample solution of approximately 1 mg/mL was prepared by dissolving the synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Sample Preparation: A solution of the synthesized product (approximately 1 mg/mL) was prepared in methanol.
-
Application: 2 µL of the sample solution was spotted onto the TLC plate.
-
Detection: The plate was visualized under UV light at 254 nm. The retention factor (Rf) values were calculated for the main spot and any impurity spots.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weighed amounts of the synthesized this compound (approx. 20 mg) and the internal standard, maleic acid (approx. 5 mg), were dissolved in a known volume of DMSO-d6.
-
¹H-NMR Parameters: A sufficient relaxation delay (D1) of 30 seconds was used to ensure complete relaxation of all relevant protons for accurate integration.
-
Purity Calculation: The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinylic proton signal of the maleic acid internal standard, taking into account the molecular weights and number of protons for both the analyte and the standard.
Comparative Data Presentation
The performance of the three methods in assessing the purity of a synthesized batch of this compound is summarized in the table below.
| Parameter | HPLC | TLC | qNMR |
| Purity (%) | 99.2% | Qualitative | 99.1% |
| Limit of Detection (LOD) | ~0.01% | ~0.5% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | Not Applicable | ~0.3% |
| Analysis Time per Sample | ~25 minutes | ~30 minutes | ~15 minutes |
| Resolution of Impurities | Excellent | Moderate | High (for structurally distinct impurities) |
| Quantitative Accuracy | High | Low (Semi-quantitative at best) | Very High (Primary Method) |
| Equipment Cost | High | Low | Very High |
| Solvent Consumption | Moderate | Low | Very Low |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflows for each analytical technique.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for TLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Conclusion
This comparative guide demonstrates that while TLC can be a useful, rapid, and inexpensive tool for qualitative monitoring of reaction progress and preliminary purity checks, it lacks the resolution and quantitative capabilities required for accurate purity determination in a drug development setting.
The developed RP-HPLC method provides excellent resolution, high sensitivity, and accurate quantification of this compound and its potential impurities. It is a robust and reliable method suitable for routine quality control and release testing.
Quantitative NMR stands out as a primary analytical method, offering high precision and accuracy without the need for a reference standard of the analyte itself. However, the high cost of instrumentation and the need for specialized expertise may limit its use to reference standard characterization and in cases where a primary method is required.
For most routine applications in a research and development environment, the validated HPLC method offers the best balance of performance, cost, and throughput for the purity assessment of synthesized this compound.
Comparative study of different synthetic routes to N-benzoyl-2-methylalanine
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-acyl amino acids is a critical aspect of peptide chemistry and drug discovery. This guide provides a comparative study of various synthetic routes to N-benzoyl-2-methylalanine, a key building block in the development of novel therapeutics. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and visualize the synthetic pathways.
This compound is an N-acylated derivative of the non-proteinogenic amino acid 2-methylalanine. The introduction of the benzoyl group can modulate the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological activity. The methyl group at the alpha-carbon introduces conformational constraints, which can be advantageous in the design of peptidomimetics and other bioactive molecules.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound, providing a clear basis for selecting the most appropriate method for a given research or development need.
| Synthetic Route | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | 2-methylalanine, Benzoyl chloride, 10% aq. NaOH | Water/Organic Biphasic | 15-30 minutes | ~85-95 | >95 | High yield, rapid reaction, simple workup. | Use of corrosive benzoyl chloride, exothermic reaction.[1][2][3] |
| Peptide Coupling (EDAC) | 2-methylalanine, Benzoic acid, EDAC, DMAP, Triethylamine | Dichloromethane | 12-24 hours | ~70-85 | >95 | Milder conditions, broad substrate scope.[4][5] | Longer reaction times, use of expensive coupling reagents. |
| From Amino Ester | 2-methylalanine methyl ester, Benzoyl chloride, Base | Dichloromethane | 2-4 hours | ~80-90 | >95 | Good for substrates with sensitive functional groups. | Requires an additional hydrolysis step to obtain the final acid. |
| Erlenmeyer-Plochl (via Oxazolone) | Glycine, Benzaldehyde, Acetic anhydride, Sodium acetate | Acetic anhydride | 2-3 hours | ~60-75 | >90 | Can be used for a variety of N-acyl amino acids. | Requires subsequent hydrolysis and may not be ideal for all substituted amino acids.[6][7][8][9] |
Experimental Protocols
Schotten-Baumann Reaction
This is a widely used and efficient method for the N-benzoylation of amino acids.[1][3][10]
Procedure:
-
Dissolve 2-methylalanine (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Continue stirring for 15-30 minutes after the addition is complete. The this compound will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Peptide Coupling using EDAC
This method employs a water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), to facilitate the amide bond formation.[4][5]
Procedure:
-
Suspend 2-methylalanine (1 equivalent) and benzoic acid (1.1 equivalents) in dichloromethane.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.2 equivalents), 4-dimethylaminopyridine (DMAP) (0.1 equivalents), and triethylamine (1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis from 2-Methylalanine Methyl Ester
This two-step approach involves the protection of the carboxylic acid as a methyl ester, followed by N-benzoylation and subsequent deprotection.
Procedure:
-
Esterification:
-
Suspend 2-methylalanine (1 equivalent) in methanol.
-
Bubble dry HCl gas through the suspension at 0°C for 1-2 hours.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the crude 2-methylalanine methyl ester hydrochloride.
-
-
N-Benzoylation and Hydrolysis:
-
Dissolve the crude ester in dichloromethane and add triethylamine (2.2 equivalents).
-
Cool the solution to 0°C and add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the this compound methyl ester.
-
Hydrolyze the ester using aqueous NaOH or LiOH in a mixture of THF and water.
-
Acidify the reaction mixture with 1N HCl to precipitate the final product.
-
Filter and recrystallize to obtain pure this compound.
-
Synthetic Pathways Overview
The following diagram illustrates the different synthetic strategies to obtain this compound.
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on several factors including the desired scale of the reaction, cost of reagents, and the available laboratory equipment. For rapid, high-yield synthesis on a laboratory scale, the Schotten-Baumann reaction is often the preferred method due to its simplicity and efficiency.[1][2][3] For syntheses where milder conditions are paramount or for the preparation of a library of analogs, peptide coupling methods offer greater flexibility, albeit at a higher cost and with longer reaction times.[4][5] The route via the amino ester provides a reliable alternative, particularly when dealing with more complex substrates. The Erlenmeyer-Plochl reaction , while a classic method for N-acyl amino acid synthesis, may be less direct for this specific target compared to the other routes.[6][7][8][9] Researchers should carefully consider these trade-offs to select the optimal synthetic strategy for their specific needs.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. ijirset.com [ijirset.com]
- 3. byjus.com [byjus.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. sphinxsai.com [sphinxsai.com]
- 7. crpsonline.com [crpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Benzoyl-2-methylalanine and Other N-Acyl Amino Acids for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of N-benzoyl-2-methylalanine and other N-acyl amino acids, supported by experimental data. We delve into their biological activities and physicochemical properties to provide a comprehensive benchmarking resource.
N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules involved in a wide array of physiological processes.[1] These molecules, formed by the amide linkage of a fatty acid to an amino acid, have garnered significant interest for their therapeutic potential in areas such as pain, inflammation, and metabolic disorders.[1] A subclass of these compounds, N-benzoyl amino acids, which feature a benzoyl group as the acyl moiety, are also being explored for their biological activities.[2][3] This guide focuses on benchmarking this compound, a synthetic derivative, against other naturally occurring and synthetic N-acyl amino acids. Due to the limited publicly available data on this compound, N-benzoyl-alanine is used as a representative for this subclass in the comparative analysis.
Comparative Analysis of Biological and Physicochemical Properties
To provide a clear comparison, the following tables summarize key performance metrics of selected N-acyl amino acids. These metrics include enzyme inhibition, a common mechanism of action for NAAAs, as well as other biological activities and physicochemical properties.
Enzyme Inhibition Activity
Many N-acyl amino acids are known to interact with enzymes involved in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH is responsible for the degradation of anandamide, an endogenous cannabinoid.[6] Inhibition of FAAH by NAAAs can lead to increased anandamide levels, resulting in analgesic and anti-inflammatory effects.[6][7]
| Compound | Target Enzyme | Assay Type | Value | Reference |
| N-Benzoyl-DL-alanine | Carboxypeptidase, Trypsin | Enzyme-Substrate Interaction Studies | Serves as a substrate for proteases | [2] |
| N-Arachidonoyl-glycine (NAGly) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | Potent Inhibitor | [7] |
| N-Oleoyl-alanine (NOA) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | ~40% inhibition @ 10 µM | [8] |
| N-Arachidonoyl-isoleucine | Human Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | Active | [7] |
| URB597 (Positive Control) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | IC50 = 4.6 nM | [5] |
Antifungal Activity
Recent studies have explored the potential of N-benzoyl amino acid derivatives as antifungal agents. The following table presents the percentage of mycelial growth inhibition against two filamentous fungi at a concentration of 100 µg/mL.[9]
| Compound | Amino Acid | Benzoyl Substituent | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum | Reference |
| N-Benzoyl-L-valine methyl ester | L-Valine | Unsubstituted | 45.3 | 55.1 | [9] |
| N-(4-Methylbenzoyl)-L-valine methyl ester | L-Valine | 4-Methyl | 60.2 | 65.4 | [9] |
| N-(2,4,6-Trimethylbenzoyl)-L-valine methyl ester | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 | [9] |
| N-Benzoyl-L-tryptophan methyl ester | L-Tryptophan | Unsubstituted | 35.1 | 40.2 | [9] |
| N-(4-Methylbenzoyl)-L-tryptophan methyl ester | L-Tryptophan | 4-Methyl | 65.7 | 78.5 | [9] |
Neuroprotective and Other Biological Activities
Certain N-acyl amino acids have demonstrated neuroprotective effects and other important biological activities.
| Compound | Biological Activity | Model System | Key Findings | Reference |
| N-Stearoyl-L-tyrosine | Neuroprotection | Gerbil ischemia-reperfusion model | Protects CA1 region of the hippocampus, inhibits free radical production, and improves antioxidant capacity.[10] | [10][11] |
| N-Stearoyl-L-tyrosine | Anti-senescence of Neural Stem/Progenitor Cells | Aβ 1-42 induced senescence in vitro | Alleviates senescence via the CB2 receptor.[12][13] | [12][13] |
| N-Arachidonoyl glycine (NAGly) | Vasorelaxant | Rat mesenteric arteries | Induces endothelium-dependent and -independent relaxation via nitric oxide and large conductance calcium-activated potassium channels.[14] | [14] |
Physicochemical Properties
The physicochemical properties of N-acyl amino acids, such as their ability to form micelles, are crucial for their formulation and delivery. The critical micelle concentration (CMC) is a key parameter in this regard.
| Compound | Property | Value | Reference |
| N-Lauroyl-sarcosine sodium salt | Critical Micelle Concentration (CMC) | 13.9 - 14.6 mM | [15][16][17] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of N-acyl amino acids. Below are generalized protocols for key experiments.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., Arachidonyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Test compounds (N-acyl amino acids)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Reaction Initiation: Add the FAAH enzyme to the wells of the 96-well plate containing the test compounds and controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is a direct measure of the enzymatic activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[6]
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[9]
Materials:
-
Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum)
-
RPMI-1640 medium
-
Test compounds (N-acyl amino acids)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Compound Dilution: Prepare serial dilutions of the test compounds in the RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a plate reader.[9]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 3. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by Aβ 1-42 via the CB2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by Aβ 1–42 via the CB2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Cross-Validation of Analytical Methods for N-benzoyl-2-methylalanine: A Comparative Guide
This guide provides a comparative overview of potential analytical methods for the quantification of N-benzoyl-2-methylalanine in biological matrices. Given the structural characteristics of this compound as a derivatized amino acid, this document outlines two primary analytical strategies: one employing benzoyl chloride derivatization followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an alternative approach using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization with High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD). The selection of an appropriate method depends on the specific requirements for sensitivity, selectivity, and sample matrix complexity.
Comparison of Analytical Methods
The choice between different analytical methodologies for this compound quantification is driven by factors such as required sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of the quantitative performance of two common approaches based on data for structurally similar amino acids.
| Parameter | Method 1: Benzoyl Chloride Derivatization with UPLC-MS/MS | Method 2: AQC Derivatization with HPLC-FD |
| Limit of Detection (LOD) | Typically in the low nM range; sub-nanomolar detection has been achieved for some analytes.[1][2][3] | 0.35 - 0.75 pg injected.[4] |
| Limit of Quantitation (LOQ) | Generally below 10 nM.[2][3] | 1.10 - 2.55 pg injected.[4] |
| Linearity | Wide dynamic range, with r² > 0.99 typically observed. | Good linearity is achievable over a defined concentration range. |
| Precision (RSD%) | Intra- and inter-day precision are generally below 15%.[5] | Relative standard deviations are typically less than 2% for retention times.[6] |
| Accuracy | Mean concentrations are typically within 15% of the nominal values.[5] | Dependent on the specific assay and matrix. |
| Selectivity | High, due to the specificity of MS/MS detection.[2] | Prone to interferences compared to LC-MS/MS; confirmation by a more selective method is often recommended.[4] |
| Sample Throughput | High, with run times as short as 9 minutes.[7] | Generally lower than UPLC-MS/MS. |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.
Method 1: Benzoyl Chloride Derivatization with UPLC-MS/MS
This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.[1][2][3]
1. Sample Preparation and Derivatization:
-
To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.[2]
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[2]
-
Vortex the mixture briefly.
-
Add 10 µL of the internal standard mixture.
-
Add 50 µL of water to reduce the organic content of the samples before injection.[2]
2. UPLC-MS/MS Analysis:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in water.[1][2]
-
Flow Rate: 100 µL/min.[2]
-
Gradient Elution:
-
Initial: 15% B
-
0.5 min: 17% B
-
14 min: 55% B
-
14.5 min: 70% B
-
18 min: 100% B
-
19 min: 100% B
-
19.1 min: 0% B
-
20 min: 0% B (followed by a 10 min equilibration).[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for benzoylated amines.
-
Detection: Multiple Reaction Monitoring (MRM) using transitions specific to this compound and the internal standard. The benzoyl fragment at m/z 105 is a common product ion.[2]
-
Method 2: AQC Derivatization with HPLC-FD
This method provides a cost-effective alternative to LC-MS/MS, though it may be more susceptible to interferences.[4][8]
1. Sample Preparation and Derivatization:
-
To 20 µL of the sample extract, add 80 µL of 0.5 M borate buffer.[4]
-
Add 20 µL of the AQC reagent.[4]
-
Vortex the mixture and allow it to react at room temperature.
2. HPLC-FD Analysis:
-
Chromatographic Column: A reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate).
-
Mobile Phase B: Acetonitrile or Methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient Elution: A suitable gradient to separate the AQC-derivatized analyte from other sample components.
-
Fluorescence Detection:
Cross-Validation Workflow
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[9][10] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants | MDPI [mdpi.com]
- 7. Targeted UPLC/MS/MS quantification of methylated amines and se... [publikationen.bibliothek.kit.edu]
- 8. researchgate.net [researchgate.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of N-benzoyl-2-methylalanine derivatives in cellular models
A Comparative Guide to the Efficacy of N-Benzoyl Amino Acid Derivatives in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
The N-benzoyl amino acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various N-benzoyl amino acid derivatives in different cellular models, supported by experimental data from published studies. The information is intended to assist researchers in identifying promising derivatives for further investigation and in designing relevant experimental protocols.
Data Summary
The following tables summarize the quantitative data on the biological activity of various N-benzoyl amino acid derivatives.
Table 1: Anticancer and Cytotoxic Activity of N-Benzoyl Amino Acid and Related Derivatives
| Compound/Derivative | Cell Line | Assay | Efficacy Metric (IC50/GI50) | Reference |
| MMZ-140C | BxPC-3 (Pancreatic) | MTT | 30.15 ± 9.39 µM (24h) | [1][2] |
| MMZ-45B | HT-29 (Colorectal) | MTT | 31.78 ± 3.93 µM (24h) | [1] |
| MMZ-45AA | BxPC-3 (Pancreatic) | MTT | 13.26 µM (72h) | [1] |
| MMZ-140C | HT-29 (Colorectal) | MTT | 11.55 µM (72h) | [1] |
| 5-Fluorouracil (Control) | BxPC-3 (Pancreatic) | MTT | 38.99 ± 14.67 µM (24h), 13.43 ± 1.9 µM (72h) | [1] |
| 5-Fluorouracil (Control) | HT-29 (Colorectal) | MTT | 52.26 ± 4.9 µM (24h), 4.38 ± 1.1 µM (72h) | [1] |
| Thiophene containing aminobenzylnaphthols | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | Not Specified | GI50 < 10 µg/mL | [1] |
| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (Cervical) | Not Specified | IC50 = 4.63 to 5.54 µM | [1] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | MTT | Most promising activity | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung), HepG2 (Liver) | MTT | Significant activity | [3] |
| Pentacyclic benzimidazole derivative 6 | Multiple cancer cell lines | Antiproliferative Assay | IC50 0.3–1.8 µM | [4] |
| Pentacyclic benzimidazole derivative 25 | Z-138 | Antiproliferative Assay | IC50 2.1 µM | [4] |
Table 2: Antifungal Activity of N-Benzoyl Amino Acid Derivatives
| Compound/Derivative | Fungal Strain | Inhibition (%) at tested concentration | Reference |
| N-benzoylamino methyl ester (7) | A. fumigatus | 78.2% | [5] |
| N-benzoylamino methyl ester (13) | F. temperatum | 78.5% | [5] |
| N-benzoylamino methyl esters (5, 6, 7, 10) | F. temperatum | Relevant activity | [5] |
Table 3: Other Biological Activities of N-Benzoyl Amino Acid Derivatives
| Compound/Derivative | Target/Model | Activity | Metric (KD/EC50) | Reference |
| N-benzoyl-D-phenylalanine (NBDP) | Sulphonylurea receptor | KATP-channel inhibition | KD = 11 µM, EC50 = 2-4 µM | [6] |
| L-isomer of N-benzoyl-phenylalanine | Sulphonylurea receptor | KATP-channel inhibition | 20-fold lower affinity, 80-fold lower potency than D-isomer | [6] |
| N-benzoyl amino acid derivative (22) | DNMT1 and DNMT3A | DNA methylation inhibition | Micromolar range | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cell lines are cultured in an appropriate medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂. Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound. Vehicle controls (medium with DMSO) and positive controls (e.g., Doxorubicin or 5-Fluorouracil) are included.[1][8]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1][8]
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Antifungal Activity Assay
This protocol assesses the ability of compounds to inhibit the growth of filamentous fungi.
Protocol:
-
Fungal Culture: The fungal strains, such as Aspergillus fumigatus and Fusarium temperatum, are cultured on an appropriate medium.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent.
-
In Vitro Assay: The antifungal activity is evaluated using a broth microdilution method or an agar diffusion assay. The inhibition of fungal growth is determined by measuring the optical density or the diameter of the inhibition zone.
-
Data Analysis: The percentage of growth inhibition is calculated using the formula: % Inhibition = 100 - [((ODtreatment - ODblank) * 100) / (ODcontrol - ODblank))].[5]
Visualizations
Signaling Pathway: Apoptosis Induction
Many N-benzoyl derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified, general pathway of apoptosis that can be triggered by these compounds.
Caption: Simplified signaling pathway for apoptosis induction by N-benzoyl amino acid derivatives.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the typical workflow for screening the cytotoxic effects of N-benzoyl derivatives in cellular models.
Caption: General experimental workflow for cytotoxicity screening of novel compounds.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. Interaction of N-benzoyl-D-phenylalanine and related compounds with the sulphonylurea receptor of β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-benzoyl-2-methylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-benzoyl-2-methylalanine, emphasizing immediate safety protocols and operational logistics.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. Although comprehensive toxicity data is limited, it is prudent to treat this compound as potentially hazardous.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: While not always required, if dust is generated, use an approved respirator.[3]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Hazard Summary
Based on available safety data, this compound should be handled with caution. The primary hazards are associated with irritation and potential harm upon inhalation.
| Hazard Classification | Description | Precautionary Statement Codes |
| Eye Irritation | May cause serious eye irritation. | P305+P351+P338 |
| Skin Irritation | May cause skin irritation. | P280 |
| Respiratory Irritation | May be harmful if inhaled and may cause respiratory irritation. | P261 |
Experimental Protocols
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, carefully sweep up the solid material. For larger spills, also prevent the substance from entering drains.[2]
-
Collection: Collect the spilled material and any contaminated absorbent into a sealed, properly labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning cloths, etc.) as hazardous waste.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Guide:
-
Waste Segregation: Collect waste this compound and any materials contaminated with it in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.[4]
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal by a licensed chemical waste contractor. Adhere to all local, regional, and national regulations for hazardous waste disposal.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on publicly available safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan before handling or disposing of this substance. Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.
References
Essential Safety and Operational Guidance for Handling N-benzoyl-2-methylalanine
Disclaimer: Specific safety data for N-benzoyl-2-methylalanine is limited. The following guidance is based on safety data for structurally similar compounds, including other N-benzoyl amino acid derivatives, and general best practices for handling laboratory chemicals of unknown toxicity. A thorough risk assessment should be conducted before handling this compound.
Hazard Assessment
This compound is classified as an irritant.[1] Based on data from analogous compounds, the primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A cautious approach to PPE is essential. The following table outlines the recommended PPE for handling this compound, categorized by the operational context.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Use | • Chemical-resistant gloves (e.g., nitrile) • Safety glasses with side shields or chemical safety goggles • Laboratory coat • Closed-toe shoes | For handling small quantities in a well-ventilated area. |
| Operations with Dust/Aerosol Potential | • All PPE from Standard Laboratory Use • Face shield • Chemical-resistant apron • Respiratory protection (e.g., N95 or higher) | When weighing, transferring, or performing reactions that may generate dust or aerosols. |
| Spill or Emergency Situations | • All PPE from the above levels • Chemical-resistant suit • Self-contained breathing apparatus (SCBA) | For responding to large spills or in poorly ventilated areas.[3] |
Operational Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is inspected and properly worn. The work area should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[5] Use non-sparking tools.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
-
General: Do not dispose of this compound down the drain or in regular trash.[8] All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[8]
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
